molecular formula C14H19N B041429 2-Methyl-1-pentylindole CAS No. 42951-36-0

2-Methyl-1-pentylindole

Cat. No.: B041429
CAS No.: 42951-36-0
M. Wt: 201.31 g/mol
InChI Key: GBWXBGHPYIJYPV-UHFFFAOYSA-N
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Description

2-Methyl-1-pentylindole is a synthetic indole derivative of significant interest in pharmacological research, primarily for its interaction with the endocannabinoid system. This compound is structurally characterized by a pentyl chain at the 1-position and a methyl group at the 2-position of the indole ring system, a configuration known to confer affinity for cannabinoid receptors. Its primary research value lies in its role as a reference standard and investigative tool for studying the binding activity, functional efficacy, and signaling pathways of the CB1 and CB2 receptors. Researchers utilize 2-Methyl-1-pentylindole to probe the structure-activity relationships (SAR) of synthetic cannabinoids, aiding in the understanding of receptor-ligand interactions and the development of novel therapeutic agents targeting neurological disorders, pain, and inflammation. The mechanism of action is believed to involve agonist or partial agonist activity at cannabinoid receptors, modulating downstream signal transduction processes. This product is intended for in vitro analysis and fundamental biochemical studies only. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity for reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-pentylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-3-4-7-10-15-12(2)11-13-8-5-6-9-14(13)15/h5-6,8-9,11H,3-4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWXBGHPYIJYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604545
Record name 2-Methyl-1-pentyl-1H-indole
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Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-36-0
Record name 2-Methyl-1-pentyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42951-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-pentyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 2-Methyl-1-pentylindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Research & Development

Executive Summary & Identity

2-Methyl-1-pentylindole (CAS: 42951-36-0 ) is a lipophilic indole derivative primarily utilized as a high-value intermediate in the synthesis of cannabimimetic agents (synthetic cannabinoids) and functional thermochromic dyes.[1][2][3] Structurally, it consists of a 2-methylindole core N-alkylated with a pentyl chain. This modification significantly enhances the molecule's lipophilicity compared to its parent precursor, 2-methylindole, facilitating its interaction with hydrophobic receptor pockets (e.g., CB1/CB2 receptors) upon further C3-functionalization.

Property Data
IUPAC Name 1-pentyl-2-methyl-1H-indole
CAS Number 42951-36-0
Molecular Formula C₁₄H₁₉N
Molecular Weight 201.31 g/mol
SMILES CCCCCn1c(C)cc2ccccc12
Physical State Pale yellow viscous oil / Low-melting solid
Solubility Soluble in DCM, CHCl₃, DMSO, Acetone; Insoluble in Water

Physicochemical Profile

The introduction of the n-pentyl chain at the N1 position disrupts the hydrogen bonding capability of the indole N-H, lowering the melting point relative to 2-methylindole (mp 59°C) and rendering the molecule an oil at ambient temperatures.

Key Constants
ParameterValue (Experimental/Predicted)Context
LogP ~5.2 - 5.5Highly lipophilic; crosses blood-brain barrier efficiently.
Boiling Point ~310-320°C (760 mmHg)High boiling point requires vacuum distillation for purification.
pKa Non-ionizable (N-alkylated)The lone pair on nitrogen is part of the aromatic system.
Refractive Index ~1.56Indicative of the aromatic indole system.[4]
Spectral Characteristics (NMR Interpretation)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.89 (t, 3H): Terminal methyl of the pentyl chain.[4]

    • δ 1.30–1.75 (m, 6H): Methylene protons of the pentyl chain.[4]

    • δ 2.42 (s, 3H): C2-Methyl group (characteristic singlet).[4]

    • δ 4.05 (t, 2H): N-CH₂ methylene protons (deshielded by nitrogen).[4]

    • δ 6.25 (s, 1H): C3-H proton (reactive site for electrophilic substitution).[4]

    • δ 7.0–7.6 (m, 4H): Aromatic protons of the benzene ring.[4]

Synthesis & Manufacturing Protocol

The industrial standard for producing 2-Methyl-1-pentylindole is the N-alkylation of 2-methylindole using 1-bromopentane under basic conditions. This protocol ensures high regioselectivity for N-alkylation over C3-alkylation.

Reaction Workflow (Graphviz)

Synthesis cluster_conditions Reaction Conditions Start 2-Methylindole (Solid, mp 59°C) Inter Indolyl Anion (Intermediate) Start->Inter Deprotonation (DMSO/DMF) Reagent 1-Bromopentane (Liquid) Product 2-Methyl-1-pentylindole (Pale Yellow Oil) Reagent->Product Base Base Catalyst (NaH or KOH) Base->Inter Inter->Product SN2 Substitution (-HBr) Cond Temp: 0°C to RT Time: 2-4 Hours Atmosphere: N2/Ar

Caption: Stoichiometric N-alkylation pathway via SN2 mechanism.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (Argon/Nitrogen), dissolve 2-methylindole (1.0 eq) in anhydrous DMF or DMSO (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Allow gas evolution (H₂) to cease.[4] Stir for 30 mins to ensure formation of the indolyl anion.

    • Alternative: Powdered KOH (4.0 eq) in DMSO can be used for a less hazardous, non-cryogenic process.[4]

  • Alkylation: Add 1-Bromopentane (1.1 eq) dropwise via syringe to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1); the starting material (Rf ~0.[4]3) should disappear, replaced by the product (Rf ~0.6).

  • Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine to remove DMF/DMSO.[4] Dry over MgSO₄.[4]

  • Purification: Concentrate in vacuo. The crude oil is purified via vacuum distillation or flash column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane).[4]

Chemical Reactivity & Stability

The chemical utility of 2-Methyl-1-pentylindole lies in the electron-rich nature of its indole ring, specifically at the C3 position .

Electrophilic Aromatic Substitution (C3-Acylation)

The most critical reaction for drug development is the Friedel-Crafts acylation at C3.

  • Mechanism: The nitrogen lone pair donates electron density into the ring, making C3 highly nucleophilic.

  • Reagents: Acyl chlorides (e.g., 1-naphthoyl chloride) + Lewis Acid (AlCl₃, EtAlCl₂).[4]

  • Product: Precursor to JWH-007, JWH-122, and other synthetic cannabinoids.

  • Note: The 2-methyl group provides steric bulk that prevents substitution at C2 (which is already blocked) and influences the binding affinity of the final ligand at the CB1 receptor.

Oxidation Sensitivity[9]
  • Air Oxidation: Like many indoles, the pure oil can darken (turn brown/red) upon exposure to air and light due to radical oxidation pathways forming indolenines or dimers.[4]

  • Storage: Must be stored at -20°C under inert gas (Argon) in amber vials.

Reactivity Map (Graphviz)[9]

Reactivity Core 2-Methyl-1-pentylindole Acylation Friedel-Crafts Acylation (C3 Position) Core->Acylation + R-COCl / AlCl3 Vilsmeier Vilsmeier-Haack Formylation (C3-CHO) Core->Vilsmeier + POCl3 / DMF Oxidation Auto-oxidation (Indolenine formation) Core->Oxidation + O2 / Light JWH Synthetic Cannabinoids (e.g., JWH-007, JWH-122) Acylation->JWH Dye Thermochromic Leuco Dyes (Phthalide derivatives) Vilsmeier->Dye Impurity Colored Impurities (Red/Brown tars) Oxidation->Impurity

Caption: Primary reactivity pathways: C3-functionalization vs. oxidative degradation.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[4]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[4]

    • STOT SE 3 (H335): May cause respiratory irritation.[4]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[4]

  • Legal Status: While 2-Methyl-1-pentylindole itself is a chemical intermediate, it is a direct precursor to Schedule I controlled substances (in the US and other jurisdictions). Researchers must verify local regulations regarding "immediate precursors" to analog substances.[4]

References

  • Huffman, J. W., et al. (2005).[5][4] "Structure–activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[5][4]

  • ChemicalBook. (2024).[4] "2-Methylindole Chemical Properties and Synthesis." (Base protocol reference).

  • BLD Pharm. (2024).[4] "2-Methyl-1-pentyl-1H-indole Product Entry (CAS 42951-36-0)."[1][2][3]

  • Cayman Chemical. (2024).[4] "JWH-007 Product Information (Precursor Context)."

Sources

Biological activity of 2-Methyl-1-pentylindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and structural analysis of 2-Methyl-1-pentylindole , a critical scaffold in the synthesis and structure-activity relationship (SAR) of aminoalkylindole cannabinoids.

Scaffold Pharmacology, SAR Profiling, and Synthetic Utility[1][2]

Executive Summary

2-Methyl-1-pentylindole (CAS: 71757-54-5) is a lipophilic indole derivative primarily utilized as a precursor and structural core for high-affinity synthetic cannabinoids, most notably JWH-007 . While the molecule itself lacks the C3-aroyl substituent required for nanomolar affinity at Cannabinoid Receptor Types 1 and 2 (CB1/CB2), its structural features—specifically the C2-methyl group and N1-pentyl chain—act as critical determinants for receptor subtype selectivity and metabolic stability.

This guide analyzes the compound not merely as an intermediate, but as a pharmacophore scaffold , detailing how its specific steric and electronic properties modulate the biological activity of derived ligands.

Chemical Structure & Physicochemical Profile

The biological behavior of 2-Methyl-1-pentylindole is governed by its high lipophilicity and the steric hindrance introduced by the methyl group at the 2-position.

PropertyDataBiological Implication
Molecular Formula C₁₄H₁₉NLipophilic core; crosses BBB efficiently.
Molecular Weight 201.31 g/mol Low MW allows for extensive C3-functionalization without exceeding Lipinski limits.
LogP (Predicted) ~5.2 - 5.8High lipid solubility; suggests rapid distribution into CNS tissue.
C2-Substituent Methyl (-CH₃)Critical Feature: Provides steric bulk; blocks enzymatic oxidation at C2; modulates receptor docking.
N1-Substituent n-Pentyl ChainOptimized length for the CB1 receptor's hydrophobic "channel" (residues F200, W356).
Pharmacology: The Scaffold Effect

2-Methyl-1-pentylindole functions as the "anchor" domain for cannabinoid ligands. Its biological activity is best understood through Fragment-Based Drug Design (FBDD) principles, where the scaffold contributes binding energy and selectivity.

3.1 Intrinsic Activity vs. Derived Activity
  • Intrinsic Activity: The unsubstituted 2-Methyl-1-pentylindole exhibits negligible affinity for CB1/CB2 receptors (

    
    ) compared to its C3-acylated derivatives. It lacks the hydrogen-bond acceptor (carbonyl) necessary to interact with the receptor's lysine/histidine residues (e.g., K192 in CB1).
    
  • Derived Activity (JWH-007): When acylated at C3 with a 1-naphthoyl group, the scaffold yields JWH-007 , a potent agonist.

3.2 Structure-Activity Relationship (SAR)

The addition of the methyl group at the C2 position (transforming the JWH-018 core into the JWH-007 core) alters the pharmacological profile significantly:

  • CB2 Selectivity Shift: The C2-methyl group creates steric clash within the CB1 receptor's orthosteric binding pocket, slightly reducing CB1 affinity while maintaining or enhancing CB2 affinity.

  • Comparative Binding Data:

    • JWH-018 (No C2-Me):

      
       (CB1) = 9.0 nM | 
      
      
      
      (CB2) = 2.94 nM[1]
    • JWH-007 (Has C2-Me):

      
       (CB1) = 9.5 nM | 
      
      
      
      (CB2) = 2.9 nM[2][1]
    • Insight: While affinities are similar, the C2-methyl group in JWH-007 acts as a "selectivity filter," often favoring peripheral CB2 interactions in broader analog series (e.g., JWH-015).

3.3 Metabolic Stabilization

The C2 position of the indole ring is a common site for oxidative metabolism.

  • Mechanism: Substitution with a methyl group blocks the formation of the 2,3-epoxide intermediate or direct hydroxylation at C2.

  • Result: This forces metabolic clearance pathways to shift toward the N-pentyl chain (omega-oxidation) or the naphthalene ring, potentially prolonging the half-life of derived active compounds.

Experimental Protocols
4.1 Synthesis of 2-Methyl-1-pentylindole

This protocol describes the generation of the scaffold via Phase Transfer Catalysis (PTC), ensuring high yield and purity for subsequent biological testing.

Reagents:

  • 2-Methylindole (1.0 eq)

  • 1-Bromopentane (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, Catalyst)

  • Potassium Hydroxide (KOH) (50% aq. solution)

  • Toluene (Solvent)

Workflow:

  • Dissolution: Dissolve 2-methylindole in toluene in a round-bottom flask.

  • Base Addition: Add 50% KOH solution and TBAB. The mixture will form a biphasic system.

  • Alkylation: Add 1-bromopentane dropwise under vigorous stirring to ensure phase mixing.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Separate organic layer, wash with water (3x) to remove base/salts, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distillation or Flash Column Chromatography (Silica gel, 100% Hexane) to yield a pale yellow oil.

4.2 Conversion to Active Ligand (JWH-007)

Friedel-Crafts Acylation:

  • Cool a solution of 2-Methyl-1-pentylindole (1 eq) in dry DCM to 0°C.

  • Add Dimethylaluminum chloride (1.5 eq) (Lewis Acid) dropwise. Stir for 30 min.

  • Add 1-Naphthoyl chloride (1.2 eq) in DCM.

  • Allow to warm to RT and stir for 12 hours.

  • Quench with ice water/NaHCO₃. Extract with DCM.

  • Result: The C3-acylated product (JWH-007) is obtained, activating the scaffold for cannabinoid receptor binding.

Visualizations
5.1 Pathway: Scaffold Synthesis & Activation

The following diagram illustrates the chemical evolution from the inactive precursor to the active cannabinoid ligand.

SynthesisPathway Indole 2-Methylindole (Precursor) Alkylation Phase Transfer Alkylation (1-Bromopentane, KOH, TBAB) Indole->Alkylation Scaffold 2-Methyl-1-pentylindole (The Scaffold) Alkylation->Scaffold Yield > 90% Acylation Friedel-Crafts Acylation (1-Naphthoyl Chloride, Me2AlCl) Scaffold->Acylation C3 Functionalization ActiveDrug JWH-007 (Active CB1/CB2 Agonist) Acylation->ActiveDrug Ki = 9.5 nM (CB1)

Caption: Synthetic trajectory transforming the pharmacologically quiescent scaffold into a nanomolar-affinity ligand.

5.2 SAR Logic: The C2-Methyl Effect

This diagram details the biological consequences of the C2-Methyl substitution found in this scaffold.

SAR_Logic cluster_Effects Pharmacological Consequences Scaffold 2-Methyl-1-pentylindole Core Steric Steric Bulk at C2 Scaffold->Steric Metabolism Metabolic Blockade Scaffold->Metabolism CB1 CB1 Receptor: Minor Affinity Reduction (Steric Clash) Steric->CB1 CB2 CB2 Receptor: Retained/Enhanced Affinity (Selectivity Shift) Steric->CB2 HalfLife Prolonged Half-Life (Prevents C2-Oxidation) Metabolism->HalfLife

Caption: Mechanistic impact of the 2-methyl group on receptor interaction and metabolic stability.

References
  • Huffman, J. W., et al. (2005).[2][3] Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents.[2][4] Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Link

  • Wiley, J. L., et al. (1998).[7] Structure-activity relationships of indole- and pyrrole-derived cannabinoids.[6][7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles on CB1 and CB2 receptor binding.[2] Drug and Alcohol Dependence. Link

  • Cayman Chemical. (n.d.). JWH-007 Product Information and Biological Data.[2]Link

Sources

Technical Deep Dive: Structure-Activity Relationship of 2-Methyl Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors with high affinity. Within this scaffold, the C2 position acts as a critical fulcrum for tuning biological activity. This guide analyzes the Structure-Activity Relationship (SAR) of 2-methyl substituted indoles , moving beyond basic pharmacophores to explore the mechanistic roles of steric locking, hydrophobic pocket filling, and metabolic obstruction.

We focus on the "Magic Methyl" effect, where the introduction of a single methyl group at the C2 position can potentiate activity by orders of magnitude (e.g., Indomethacin) or completely invert selectivity profiles (e.g., COX-1 vs. COX-2).

Mechanistic SAR Analysis

The 2-methyl group on the indole ring is rarely a passive bystander. Its influence governs three primary physicochemical domains:

A. Conformational Locking (The "Atropisomer" Effect)

In N-substituted indoles, such as Indomethacin , the 2-methyl group creates significant steric hindrance with the N1-substituent (e.g., a p-chlorobenzoyl group).[1]

  • Mechanism: The bulk of the C2-methyl prevents free rotation of the N1-benzoyl group, restricting the molecule into a preferred conformation (often preventing the planar alignment of the two aromatic systems).

  • Impact: This "conformational lock" reduces the entropic penalty of binding. The molecule is pre-organized in the bioactive conformation before entering the binding site.

  • Evidence: Removal of the 2-methyl group (2-desmethylindomethacin) restores rotational freedom, drastically increasing the energy required to adopt the bound state and reducing potency by >95%.

B. Hydrophobic Pocket Filling

The C2-methyl group is lipophilic. In many target proteins, specifically cyclooxygenases (COX) and HIV-1 gp41, the indole C2 position aligns with a small, hydrophobic sub-pocket.

  • COX-2 Interaction: The 2-methyl group inserts into a hydrophobic depression formed by Ala-527, Val-349, Ser-530, and Leu-531 .[1][2] This van der Waals contact is essential for high-affinity binding (

    
     in the nanomolar range).
    
  • Selectivity Switch: Replacing the 2-methyl with a 2-trifluoromethyl (CF

    
    )  group maintains COX-2 activity (due to the larger COX-2 pocket accommodating the bulk) but abolishes COX-1 activity (steric clash), effectively converting a non-selective NSAID into a COX-2 selective inhibitor.[1]
    
C. Metabolic Blocking

The C2 and C3 positions of indole are electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450s).

  • Oxidation Blockade: Substitution at C2 hinders the formation of the 2,3-epoxide intermediate or direct hydroxylation at C2, thereby extending the plasma half-life (

    
    ) of the drug candidate.
    

Quantitative Data Summary

The following table illustrates the dramatic impact of C2-substitution on biological potency, using Indomethacin analogs as the primary dataset.

Table 1: Impact of C2-Substitution on COX Inhibition Potency

Compound VariantC2 SubstituentCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)Mechanistic Insight
Indomethacin -CH

0.028 1.68 0.016 Balanced hydrophobic fill; steric lock active.[1]
Des-methyl-H>100>100N/ALoss of steric lock; entropy penalty too high.[1]
Trifluoro-analog-CF

>660.06>1100Steric clash in COX-1; optimal fill in COX-2.[1]
Phenyl-analog-Ph>10025>4Steric bulk excludes COX-1; slight clash in COX-2.[1]

Data synthesized from Kalgutkar et al. and related SAR studies cited in References.

Visualization: SAR Logic & Synthesis

Diagram 1: The "Magic Methyl" SAR Logic Tree

This diagram visualizes the decision-making process when modifying the C2 position of an indole scaffold.

SAR_Logic Start Indole Scaffold Optimization C2_Mod C2 Position Modification Start->C2_Mod Methyl 2-Methyl (-CH3) C2_Mod->Methyl Standard Optimization H Unsubstituted (-H) C2_Mod->H Baseline CF3 2-Trifluoromethyl (-CF3) C2_Mod->CF3 Bioisostere Bulk 2-Phenyl / Bulk C2_Mod->Bulk Steric Probe Lock OUTCOME: Conformational Lock (N1-C2 Steric Clash) Methyl->Lock Pocket OUTCOME: Hydrophobic Pocket Fill (Val/Leu/Ala residues) Methyl->Pocket Loss OUTCOME: Loss of Potency (High Entropic Penalty) H->Loss Selectivity OUTCOME: Selectivity Switch (COX-2 Selective) CF3->Selectivity Electronic w/d + Bulk Bulk->Selectivity Steric Exclusion

Caption: Decision logic for C2-indole modification. The 2-methyl group provides a unique balance of steric locking and hydrophobic interaction.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major step includes a "Checkpoint" to verify success before proceeding.

Protocol A: Synthesis of 2-Methylindole (Fischer Indole Method)

Target: Gram-scale synthesis of the core scaffold.[1]

Reagents:

  • Phenylhydrazine (30.0 g, 0.28 mol)

  • Acetone (18.0 g, 0.31 mol)

  • Polyphosphoric Acid (PPA) or ZnCl

    
     (Catalyst)
    
  • Solvents: Ethanol, Dichloromethane (DCM)

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Mix phenylhydrazine and acetone in a round-bottom flask.

    • Reaction: Exothermic reaction occurs; water separates.[3]

    • Checkpoint 1 (TLC): Spot the reaction mixture against phenylhydrazine starting material (SM). Disappearance of SM indicates hydrazone formation.

  • Cyclization (Indolization):

    • Add the crude hydrazone to pre-heated Polyphosphoric Acid (100°C) slowly with vigorous stirring.

    • Raise temperature to 180°C for 15-20 minutes.

    • Observation: Evolution of ammonia gas (NH

      
      ) indicates cyclization is occurring.
      
  • Quench & Workup:

    • Pour the hot reaction melt into crushed ice/water (500 mL).

    • Stir until the dark mass solidifies or becomes a slurry.

    • Extract with DCM (3 x 100 mL). Wash organic layer with brine.

  • Purification:

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallization: Use hot water or ethanol/water mix.

    • Checkpoint 2 (Melting Point): Pure 2-methylindole should melt at 58-60°C .[1]

Protocol B: COX-2 Inhibition Assay (In Vitro)

Target: Validation of biological activity.[1]

Reagents:

  • Recombinant human COX-2 enzyme.[1]

  • Arachidonic acid (Substrate).

  • Colorimetric substrate (e.g., TMPD) or ELISA kit.

  • Test Compounds: 2-Methylindole derivative (Test), Indomethacin (Positive Control), DMSO (Vehicle).[1]

Step-by-Step Workflow:

  • Enzyme Activation:

    • Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.[1]0) with Hematin (co-factor) for 5 minutes at 25°C.

  • Inhibitor Incubation:

    • Add Test Compound (dissolved in DMSO) at varying concentrations (0.01

      
      M to 100 
      
      
      
      M).
    • Include Indomethacin (10

      
      M)  as a positive control for inhibition.
      
    • Incubate for 10 minutes.

  • Reaction Initiation:

    • Add Arachidonic Acid (100

      
      M final concentration) and TMPD.
      
    • Checkpoint 3 (Color Change): In the "Vehicle" (no inhibitor) well, the solution should turn blue (oxidation of TMPD) within 60 seconds. Lack of color indicates enzyme failure.

  • Data Acquisition:

    • Measure absorbance at 590 nm after 5 minutes.

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.[1]

Diagram 2: Synthesis Workflow & Validation

Synthesis_Flow Reactants Phenylhydrazine + Acetone Hydrazone Intermediate: Hydrazone Reactants->Hydrazone Check1 CHECKPOINT: TLC (No SM) Hydrazone->Check1 Cyclization Cyclization (180°C, Acid Cat.) Check2 CHECKPOINT: NH3 Evolution Cyclization->Check2 Workup Quench (Ice) & Extraction Product 2-Methylindole (Solid) Workup->Product Check3 CHECKPOINT: MP 59°C Product->Check3 Check1->Cyclization Pass Check2->Workup Pass

Caption: Fischer Indole Synthesis workflow with critical quality control checkpoints.

References

  • Kalgutkar, A. S., et al. (2000). Amide derivatives of indomethacin as potent and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.

  • Prusakiewicz, J. J., et al. (2004). Molecular basis of the time-dependent inhibition of cyclooxygenases by indomethacin. Biochemistry.

  • Hu, W., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.[1] ACS Medicinal Chemistry Letters.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.

Sources

Pharmacological Profile of the 2-Methyl-1-pentylindole Scaffold: A Technical Analysis of JWH-007 and Related Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Subject Identity: The term "2-Methyl-1-pentylindole" refers to the substituted indole core (CAS: 114995-37-8) serving as the lipophilic scaffold for a specific subclass of synthetic cannabinoids, most notably JWH-007 .

Distinction of Activity: The 2-methyl-1-pentylindole precursor itself is pharmacologically inert regarding cannabinoid receptor binding. It functions solely as a steric and lipophilic anchor. The pharmacological activity emerges only upon C3-acylation with a naphthoyl or phenylacetyl moiety. Therefore, this guide analyzes the pharmacological profile of the active prototype, JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole), while detailing the role of the methylated scaffold in receptor selectivity.

Key Pharmacological Characteristics (JWH-007):

  • Class: Naphthoylindole Synthetic Cannabinoid.

  • Mechanism: Full Agonist at CB1 and CB2 receptors.[1]

  • Potency: High affinity (

    
     ~9.5 nM at CB1; ~2.9 nM at CB2), comparable to JWH-018 but with modified steric parameters due to the C2-methyl group.
    
  • Signaling:

    
    -protein coupled pathway activation, leading to adenylyl cyclase inhibition and MAPK phosphorylation.
    

Chemical Identity & Structural Pharmacology[2]

The 2-methyl-1-pentylindole scaffold introduces a critical steric element—the C2-methyl group—which differentiates this class from the JWH-018 (non-methylated) series.

Physicochemical Properties (JWH-007)
PropertyDataNote
IUPAC Name (2-methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanoneActive Agent
Molecular Formula

Lipophilic neutral base
Molar Mass 355.47 g/mol Crosses BBB efficiently
CAS Number 155471-10-6Active Drug (JWH-007)
Precursor CAS 114995-37-82-Methyl-1-pentylindole (Core)
LogP (Predicted) ~7.2Highly lipophilic; depot binding likely
Synthesis of the Active Scaffold

The synthesis of JWH-007 validates the role of 2-methyl-1-pentylindole as the nucleophilic core. The protocol utilizes a Friedel-Crafts acylation, critical for introducing the pharmacophore (naphthoyl group).

Protocol: Two-Stage Synthesis

  • N-Alkylation: 2-Methylindole is treated with 1-bromopentane in the presence of a base (KOH or NaH) in DMF/DMSO to yield 2-methyl-1-pentylindole .

  • C3-Acylation: The intermediate is reacted with 1-naphthoyl chloride using an organoaluminum catalyst (e.g.,

    
     or 
    
    
    
    ) to ensure regioselectivity at the C3 position.

SynthesisWorkflow Start 2-Methylindole (Starting Material) Step1 N-Alkylation (1-Bromopentane, KOH, DMF) Start->Step1 Inter INTERMEDIATE: 2-Methyl-1-pentylindole (The Scaffold) Step1->Inter Nucleophilic Subst. Step2 Friedel-Crafts Acylation (1-Naphthoyl Chloride, EtAlCl2) Inter->Step2 Product PRODUCT: JWH-007 (Active Agonist) Step2->Product Electrophilic Subst.

Figure 1: Synthetic pathway transforming the inert 2-methyl-1-pentylindole scaffold into the active cannabinoid JWH-007.[2]

Pharmacodynamics: Receptor Interaction & Signaling

Binding Affinity Profile

JWH-007 exhibits nanomolar affinity for both cannabinoid receptors.[3][2] The presence of the C2-methyl group creates a specific Structure-Activity Relationship (SAR) profile compared to its desmethyl analog, JWH-018.

Comparative Binding Data (


 values) 
CompoundStructure NoteCB1 Affinity (

)
CB2 Affinity (

)
Selectivity (CB1:CB2)
JWH-007 2-Methyl -1-pentyl...9.5 ± 4.5 nM 2.9 ± 2.6 nM ~3.3 (Favoring CB2)
JWH-0181-Pentyl...[2] (No Methyl)9.0 ± 5.0 nM2.9 ± 2.6 nM~3.0 (Favoring CB2)

-THC
Phytocannabinoid41 ± 2 nM36 ± 10 nM~1.1 (Balanced)

Data Source: Huffman et al. (2005) Bioorg.[3][4] Med. Chem.

Expert Insight on SAR: The C2-methyl group in JWH-007 introduces steric bulk near the indole nitrogen. While it does not significantly abolish CB1 affinity (9.5 nM vs 9.0 nM for JWH-018), it demonstrates that the CB1 receptor's binding pocket can accommodate substituents at the C2 position of the indole ring without the drastic penalty seen with larger alkyl groups (e.g., ethyl or propyl at C2). However, the C2-methyl group is often associated with a slight shift toward CB2 selectivity in other analogs (e.g., JWH-015), making the 2-methyl-1-pentylindole scaffold a versatile tool for developing peripherally restricted cannabinoids.

Signal Transduction Pathways

Upon binding, JWH-007 acts as a full agonist , inducing a conformational change in the GPCR that triggers the


 cascade. This contrasts with THC, which often acts as a partial agonist.

Key Signaling Events:

  • G-Protein Activation: Dissociation of

    
     and 
    
    
    
    subunits.
  • cAMP Suppression:

    
     inhibits adenylyl cyclase, reducing intracellular cAMP.
    
  • MAPK Activation:

    
     subunits recruit and phosphorylate ERK1/2 (pERK), driving nuclear transcription factors (e.g., CREB, Fos).
    
  • Ion Channel Modulation: Inhibition of Voltage-Gated Calcium Channels (VGCC) and activation of GIRK potassium channels, resulting in hyperpolarization (neurotransmission suppression).

SignalingPathway Ligand JWH-007 (Ligand) Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor Gprot Gi/o Protein Dissociation Receptor->Gprot AC Adenylyl Cyclase (Inhibition) Gprot->AC G-alpha-i MAPK MAPK/ERK (Phosphorylation) Gprot->MAPK G-beta-gamma Ion Ca2+ / K+ Channels (Modulation) Gprot->Ion G-beta-gamma cAMP Decreased cAMP AC->cAMP Gene Gene Transcription (Immediate Early Genes) MAPK->Gene Neuro Hyperpolarization & Inhibited Neurotransmission Ion->Neuro

Figure 2: Intracellular signaling cascade triggered by JWH-007 binding to Cannabinoid Receptors.

Pharmacokinetics & Metabolism (Predicted)

Due to the structural homology with JWH-018, the metabolic profile of JWH-007 is predictable and follows established Phase I and Phase II pathways.

Metabolic Stability

The 2-methyl group on the indole ring is metabolically stable compared to the pentyl chain and the naphthyl ring. The primary sites of metabolic attack are:

  • 
    -Oxidation:  Hydroxylation at the terminal carbon of the N-pentyl chain (forming 5-hydroxy-pentyl metabolites).
    
  • 
    -1 Oxidation:  Hydroxylation at the penultimate carbon.
    
  • Ring Hydroxylation: Hydroxylation on the naphthalene ring system.

  • Glucuronidation: Phase II conjugation of the hydroxylated metabolites, facilitating renal excretion.

Toxicological Implication: Unlike THC metabolites, monohydroxylated metabolites of JWH-type compounds often retain high affinity for CB1 receptors. This contributes to the "long tail" of psychoactivity and the risk of re-intoxication or prolonged adverse effects seen with synthetic cannabinoids.

Safety & Toxicology Profile

The "2-Methyl-1-pentylindole" class (via JWH-007) presents a higher risk profile than phytocannabinoids due to full agonism.

The Synthetic Cannabinoid Toxidrome

Clinical presentations associated with JWH-007 overdose include:

  • Neurological: Seizures, agitation, anxiety, acute psychosis (mediated by inhibition of GABAergic transmission via CB1).

  • Cardiovascular: Tachycardia and hypertension (sympathomimetic effects).

  • Gastrointestinal: Hyperemesis (paradoxical, distinct from the anti-emetic effect of low doses).

Precursor Toxicity

While the guide focuses on the active drug, the precursor 2-methyl-1-pentylindole may be present as an impurity in illicit preparations.

  • Impurity Profile: Simple indoles are generally mild irritants. However, unreacted alkylating agents (1-bromopentane) or acylating agents (naphthoyl chloride) in poorly synthesized batches pose significant chemical burn and toxicity risks to the user.

References

  • Huffman, J. W., et al. (1994).[3][2][4] "Design, synthesis and pharmacology of cannabimimetic indoles." Bioorganic & Medicinal Chemistry Letters, 4(4), 563-566. Link

  • Huffman, J. W., et al. (2005).[3][4] "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: Steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[3] Link[3]

  • Wiley, J. L., et al. (1998).[5] "Structure-activity relationships of indole- and pyrrole-derived cannabinoids." Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. Link

  • Cayman Chemical. (2023). "JWH-007 Product Information & Safety Data Sheet." Link

  • PubChem. (2024).[6] "Compound Summary: JWH-007." National Library of Medicine. Link

Sources

Methodological & Application

HPLC purification methods for 2-Methyl-1-pentylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the isolation and analytical characterization of 2-Methyl-1-pentylindole (specifically the synthetic cannabinoid JWH-007 and its structurally related precursors). Due to the high lipophilicity (LogP > 7) and structural similarity to analogs like JWH-018, standard C18 protocols often yield insufficient resolution. This guide introduces an optimized Phenyl-Hexyl stationary phase protocol to exploit π-π interactions for superior isomer separation, alongside a traditional C18 method for robust quality control.

Introduction & Chemical Context

2-Methyl-1-pentylindole typically refers to the core scaffold or the final synthetic cannabinoid JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole). In drug development and forensic toxicology, distinguishing JWH-007 from its non-methylated analog, JWH-018 , is critical due to differing receptor affinities (CB1/CB2) and legal statuses.

  • Target Molecule: JWH-007 (CAS: 155471-10-6)[1]

  • Key Impurities:

    • Precursor: 1-Pentyl-2-methylindole (lacks the naphthoyl group).

    • Homolog: JWH-018 (lacks the 2-methyl group on the indole ring).[1]

    • Isomers: Branched alkyl chain variants.

Physicochemical Profile
PropertyValueImplication for Chromatography
Molecular Weight 355.47 g/mol Suitable for LC-MS/MS quantitation.
LogP (Octanol/Water) ~7.3 - 7.5High Lipophilicity. Requires high organic strength mobile phases; significant retention on C18.
pKa ~ -2 (Indole N)The indole nitrogen is not basic in the typical sense; pH buffers are used primarily for peak shape and MS compatibility, not ionization control.
UV Max 218 nm, 315 nmDual-wavelength monitoring recommended.

Strategic Separation Logic

To achieve "Self-Validating" protocols, we must understand the interaction mechanisms.

  • The Lipophilicity Challenge: Standard C18 columns often result in excessive retention times (>20 min) or broad peaks for JWH-007 due to its long pentyl chain and naphthyl group.

  • The Selectivity Solution: We utilize Phenyl-Hexyl phases. The π-π interactions between the phenyl ring on the stationary phase and the naphthoyl/indole systems of JWH-007 provide orthogonal selectivity to pure hydrophobicity. This is crucial for separating JWH-007 from JWH-018, where the only difference is a single methyl group.

Workflow Visualization

PurificationWorkflow Crude Crude Synthesis (JWH-007 + Precursors) Extraction L/L Extraction (Removal of polar salts) Crude->Extraction EtOAc/Water PrepHPLC Preparative HPLC (C18 or Phenyl-Hexyl) Extraction->PrepHPLC Filter 0.45µm FractionQC Fraction Analysis (UHPLC-MS/MS) PrepHPLC->FractionQC Collect Peaks FractionQC->PrepHPLC Fail (Re-inject) Polishing Lyophilization & Recrystallization FractionQC->Polishing Pass (>98%) FinalProduct Pure JWH-007 (>99.5%) Polishing->FinalProduct

Figure 1: End-to-end purification workflow from crude synthesis to isolated reference material.

Protocol 1: Analytical QC (UHPLC-UV-MS)

Purpose: Purity assessment and identification of JWH-007 vs. JWH-018.

Chromatographic Conditions
  • System: UHPLC with DAD and MS detector (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Why? Superior separation of aromatic isomers compared to C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: Methanol causes higher backpressure but offers different selectivity if MeCN fails.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 218 nm (primary), 290 nm (secondary). MS in ESI(+) mode.

Gradient Table
Time (min)% Mobile Phase BEvent
0.0040Initial Hold
1.0040Begin Elution
8.0090Gradient Ramp
10.0095Wash
10.1040Re-equilibration
13.0040End Run

Expected Results:

  • Precursor (1-pentyl-2-methylindole): Elutes early (~4-5 min) due to lack of the naphthoyl group.

  • JWH-018: Elutes ~7.2 min.

  • JWH-007: Elutes ~7.5 min (The 2-methyl group adds hydrophobicity and steric bulk).

Protocol 2: Preparative Purification (Scale-Up)

Purpose: Isolation of >100mg pure compound from crude reaction mixtures.

System Setup
  • Column: Prep C18 (e.g., YMC-Actus Triart C18, 250 x 20 mm, 5 µm).

    • Why C18 here? Phenyl-Hexyl is expensive for prep scale. C18 provides sufficient loadability for bulk purification where resolution constraints are looser than analytical QC.

  • Flow Rate: 15 - 20 mL/min.

  • Injection Volume: 500 µL - 2 mL (concentration dependent).

Sample Preparation (Critical Step)

Synthetic cannabinoids are hydrophobic. Injecting a sample dissolved in 100% DMSO or THF into a high-water mobile phase will cause the compound to precipitate at the column head, ruining the separation.

  • Dissolve crude JWH-007 in 50:50 Acetonitrile:Water .

  • If solubility is poor, use 100% Methanol but reduce injection volume to prevent "solvent breakthrough" (peak distortion).

  • Filtration: Mandatory 0.45 µm PTFE filter to remove synthesis byproducts (catalyst residues).

Preparative Gradient Strategy
  • Isocratic Hold: Start with a shallow gradient to focus the band.

  • Mobile Phase: Water (A) / Acetonitrile (B) (No buffer needed for Prep UV unless collecting for MS).

Time (min)% BLogic
0-260Load sample
2-1560 → 95Slow ramp to separate homologs
15-18100Column Flush
18-2060Re-equilibration

Fraction Collection Trigger:

  • Slope: > 1.0 mV/sec (collects sharp peaks).

  • Threshold: > 10 mAU (avoids baseline noise).

  • Note: Discard the "front" and "tail" of the main peak to ensure >99% purity.

Troubleshooting & Validation (SST)

To ensure Trustworthiness , perform a System Suitability Test (SST) before every critical batch.

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or Column overload.Add 5mM Ammonium Formate to Mobile Phase A. Reduce injection mass.
Double Peaks Atropisomerism or Isomer contamination.Heat column to 50°C (speeds up rotation) or switch to Phenyl-Hexyl column.
Retention Shift Phase collapse (unlikely in high organic) or Temp fluctuation.Ensure column oven is stable. Check pump mixing valve.
Isomer Separation Logic Diagram

IsomerLogic Separation Separation Challenge JWH-007 Methylated Indole JWH-018 Non-Methylated Mechanism Interaction Mechanism Separation->Mechanism C18 C18 Column Hydrophobic Only Poor Selectivity for Methyl Group Mechanism->C18 Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Stacking High Selectivity (Steric hindrance of Methyl) Mechanism->Phenyl Recommended Result Result Phenyl->Result

Figure 2: Mechanistic basis for selecting Phenyl-Hexyl stationary phases for JWH analogs.

Safety & Compliance

  • Handling: JWH-007 is a potent CB1/CB2 agonist.[1] Handle as a hazardous chemical in a fume hood. Wear nitrile gloves and eye protection.

  • Legal: Verify local scheduling. JWH-007 is a Schedule I controlled substance in the USA and banned in many other jurisdictions.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[3] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from

  • Cayman Chemical. (n.d.). JWH-007 Product Information & Physicochemical Data. Retrieved from

  • Huffman, J. W., et al. (1994). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters.
  • National Institutes of Health (NIH) - PubChem. (2025). JWH-007 Compound Summary. Retrieved from

Sources

Application Note: Regioselective Synthesis of 2-Methyl-1-pentylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective N-alkylation of 2-methylindole to produce 2-methyl-1-pentylindole. This scaffold is a critical intermediate in the synthesis of lipophilic indole-based G-protein coupled receptor (GPCR) ligands and serves as a model substrate for studying steric influence on alkylation kinetics.

We present two validated protocols:

  • Method A (Discovery Scale): Sodium Hydride (NaH) in DMF. Ideal for milligram-to-gram scale where high purity and rapid kinetics are required.

  • Method B (Process Scale): Phase Transfer Catalysis (PTC). Ideal for multi-gram scale, utilizing green solvents and avoiding moisture-sensitive reagents.

Strategic Analysis & Mechanism

Chemoselectivity: N- vs. C-Alkylation

The indole ring system is an ambident nucleophile. Alkylation can occur at the nitrogen (N-1) or the carbon (C-3).

  • Electronic Control: The N-H proton of 2-methylindole has a pKa of ~17 (in DMSO). Deprotonation creates an indolyl anion where the negative charge is delocalized. Under "hard" basic conditions (NaH, KOH) and polar aprotic solvents, the charge density on the nitrogen drives N-alkylation via an

    
     mechanism.
    
  • Steric Control: The methyl group at C-2 provides steric bulk that slightly disfavors attack at C-3 compared to unsubstituted indole, further enhancing N-selectivity.

Reaction Mechanism

The reaction proceeds via the formation of a sodium indolyl salt, followed by nucleophilic attack on 1-bromopentane.

Mechanism Substrate 2-Methylindole (Neutral) Intermediate Indolyl Anion (Nucleophile) Substrate->Intermediate - H+ Base Base (NaH) Deprotonation Base->Intermediate Promotes Product 2-Methyl-1-pentylindole (Product) Intermediate->Product SN2 Attack Byproduct NaBr + H2 Intermediate->Byproduct Reagent 1-Bromopentane (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of 2-methylindole.

Experimental Protocols

Method A: High-Purity Synthesis (NaH/DMF)

Best for: SAR studies, high-throughput library generation. Key Constraint: Strictly anhydrous conditions required.

Materials
  • Substrate: 2-Methylindole (1.0 eq)

  • Reagent: 1-Bromopentane (1.2 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) [0.2 M concentration]
    
Step-by-Step Procedure
  • Apparatus Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Activation: Add NaH (60% dispersion) to the flask.

    • Optional: For ultra-high purity, wash NaH twice with anhydrous hexane to remove mineral oil. Decant hexane under nitrogen flow.

  • Solvation: Add anhydrous DMF and cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve 2-methylindole in a minimal amount of DMF and add dropwise to the NaH suspension.

    • Observation: Vigorous evolution of

      
       gas. The solution will turn from colorless to yellow/orange (indolyl anion formation).
      
    • Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes.

  • Alkylation: Re-cool to 0°C. Add 1-bromopentane dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 3–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product

      
       will be higher than starting material.
      
  • Quench: Cool to 0°C. Carefully add saturated

    
     solution dropwise to quench excess hydride.
    
  • Workup: Dilute with water and extract 3x with Ethyl Acetate (EtOAc). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    
Method B: Scalable Green Synthesis (Phase Transfer Catalysis)

Best for: Gram-scale synthesis, avoiding hazardous NaH. Key Constraint: Requires vigorous stirring for phase transfer.

Materials
  • Substrate: 2-Methylindole (1.0 eq)

  • Reagent: 1-Bromopentane (1.5 eq)

  • Base: 50% w/w NaOH (aq) (5.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)

  • Solvent: Toluene

Step-by-Step Procedure
  • Mixing: In a round-bottom flask, dissolve 2-methylindole and 1-bromopentane in Toluene.

  • Catalyst Addition: Add TBAB and the 50% NaOH solution.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (essential for interfacial surface area).

  • Time: Reflux for 4–6 hours.

  • Workup: Cool to RT. Separate phases. Extract the aqueous layer once with Toluene.

  • Washing: Wash combined organic layers with 1M HCl (to remove unreacted amine traces) and then brine.

Purification & Characterization

Purification Workflow

Regardless of the synthesis method, purification is required to remove excess alkyl halide and mineral oil (if Method A is used without washing).

Workflow Reaction Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc or Toluene) Reaction->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Flash Flash Chromatography SiO2 (Hexane/EtOAc 95:5) Drying->Flash Product Pure 2-Methyl-1-pentylindole (Viscous Oil) Flash->Product

Figure 2: Downstream processing workflow.

Expected Analytical Data
  • Physical State: Pale yellow viscous oil.[1]

  • Yield: 85–95% (Method A); 80–90% (Method B).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.50 (d, 1H, Ar-H)
      
    • 
       7.10–7.30 (m, 3H, Ar-H)
      
    • 
       6.25 (s, 1H, C3-H)
      
    • 
       4.05 (t, 2H, 
      
      
      
      ) — Diagnostic shift for N-alkylation
    • 
       2.41 (s, 3H, 
      
      
      
      )
    • 
       1.75 (m, 2H, pentyl 
      
      
      
      )
    • 
       1.35 (m, 4H, pentyl 
      
      
      
      )
    • 
       0.90 (t, 3H, terminal 
      
      
      
      )
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in Method AFlame-dry glassware; ensure DMF is anhydrous (<50 ppm water).
C-Alkylation Observed Temperature too high during additionKeep reaction at 0°C during NaH and alkyl halide addition.
Starting Material Remains Incomplete deprotonationIncrease stirring time after NaH addition; ensure H2 evolution ceases before adding alkyl halide.
Emulsion (Method B) TBAB inefficiencyEnsure vigorous stirring (vortex); add small amount of brine to break emulsion.

References

  • BenchChem. (2025).[1][2] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • Organic Syntheses. (1942). 2-Methylindole.[2][3][4] Org. Synth. 22, 94. Retrieved from

  • National Institutes of Health (NIH). (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide. Retrieved from

  • ChemicalBook. (2024). 2-Methyl-1-pentene NMR Data (Reference for Pentyl Chain Shifts). Retrieved from

Sources

Application Note: Validated Analytical Method for 2-Methyl-1-pentylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the development and validation of an analytical workflow for 2-Methyl-1-pentylindole (MPI) . MPI is a critical synthetic intermediate and potential degradation marker for the naphthoylindole class of synthetic cannabinoids (specifically the JWH-007 and JWH-018 series).[1]

Target Audience: Analytical chemists in forensic toxicology, pharmaceutical quality control, and drug metabolism pharmacokinetics (DMPK).

The Challenge: MPI is highly lipophilic and structurally similar to numerous regioisomers (e.g., 1-pentylindole, 2-methylindole).[1] Standard methods often fail to resolve it from its acylated derivatives or isomeric impurities.[1] This protocol establishes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace quantification in biological matrices and a Gas Chromatography-Mass Spectrometry (GC-MS) method for bulk purity analysis.[1]

Physicochemical Profile & Strategy

Understanding the molecule is the prerequisite for method design.

PropertyValueImplication for Method Design
IUPAC Name 2-Methyl-1-pentyl-1H-indoleTarget Analyte
Molecular Formula C₁₄H₁₉NMonoisotopic Mass: 201.15 Da
Precursor Ion [M+H]⁺ = 202.16 m/zPrimary Q1 selection for ESI+
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; requires high % organic mobile phase.[1]
pKa ~ -0.3 (Indole N)Very weak base.[1] Acidic mobile phase essential for protonation.[1]
Solubility MeOH, ACN, HexaneInsoluble in water. Avoid 100% aqueous diluents.[1]
Strategic Decision: LC-MS/MS vs. GC-MS
  • Primary Method (LC-MS/MS): Selected for sensitivity (pg/mL range) in plasma/urine and specificity against biological background.[1]

  • Secondary Method (GC-MS): Selected for definitive structural identification (EI fragmentation) in seized drug powders or raw material qualification.[1]

Protocol A: LC-MS/MS Method Development

Objective: Trace quantification with high specificity.

Sample Preparation (Liquid-Liquid Extraction)

Due to MPI's lipophilicity, Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation.[1]

  • Aliquot: Transfer 200 µL of plasma/urine to a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 20 µL of deuterated analog (e.g., JWH-018-d9, used as a surrogate due to structural similarity) at 100 ng/mL.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (90:10 v/v) .

    • Rationale: Non-polar solvent targets the lipophilic indole while excluding polar matrix components.

  • Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Transfer supernatant to a glass vial. Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL 50:50 Mobile Phase A:B .

Chromatographic Conditions[1][2][3][4][5]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).

    • Why: High surface area required to retain the pentyl chain.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

    • Why: Formic acid ensures protonation ([M+H]+); Ammonium formate improves peak shape.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why: ACN provides stronger elution strength than MeOH for alkyl-indoles.[1]

  • Gradient:

    • 0.0 min: 40% B (Start high organic to prevent precipitation)

    • 5.0 min: 95% B (Ramp to elute lipophilic MPI)

    • 7.0 min: 95% B (Wash)

    • 7.1 min: 40% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).[1]

  • MRM Transitions:

    • Quantifier: 202.2 → 132.1 (Loss of Pentyl chain, C₅H₁₀).

    • Qualifier: 202.2 → 146.1 (Ring expansion/rearrangement).[1]

    • Qualifier: 202.2 → 77.0 (Phenyl ring fragment).[1]

LCMS_Workflow cluster_prep Sample Prep cluster_lc UHPLC Separation cluster_ms MS/MS Detection Sample Biological Matrix (200 µL) LLE LLE Extraction (Hexane:EtOAc 9:1) Sample->LLE Dry Evaporate & Reconstitute (50:50) LLE->Dry Column C18 Column (Hydrophobic Retention) Dry->Column Gradient Gradient Elution (40% -> 95% ACN) Column->Gradient ESI ESI+ Source [M+H]+ = 202.2 Gradient->ESI Q1 Q1 Filter 202.2 m/z ESI->Q1 Collision Collision Cell (Loss of Pentyl) Q1->Collision Q3 Q3 Filter 132.1 m/z Collision->Q3

Figure 1: Logical flow of the LC-MS/MS analytical protocol.[1]

Protocol B: GC-MS Confirmation (Forensic/Purity)

Objective: Structural confirmation and regioisomer differentiation.[1]

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Hold: 5 min at 280°C.

  • MS Source: EI (70 eV), 230°C.

  • Key Fragments:

    • m/z 201: Molecular ion [M]+.[1]

    • m/z 144: [M - C₄H₉]+ (McLafferty rearrangement of pentyl chain).[1]

    • m/z 130: 2-methylindole cation (Base peak often observed).[1]

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must pass the following validation criteria.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of MPI in blank matrix.Analyze 6 lots of blank plasma/urine.
Linearity R² > 0.9956-point calibration curve (e.g., 1 – 500 ng/mL).[1]
Accuracy 85-115% RecoverySpike QC samples at Low, Mid, High levels (n=5).
Precision CV < 15% (Intra/Inter-day)Repeat analysis of QC samples over 3 days.
Matrix Effect 85-115% (Normalized to IS)Compare post-extraction spike vs. neat solution.[1]
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Dilution series analysis.

Troubleshooting & Causality

  • Issue: Poor Sensitivity.

    • Cause: Inefficient ionization due to high pH.[1]

    • Fix: Ensure mobile phase pH < 3.[1]0. Indoles are very weak bases; they need excess protons.[1]

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM to mask silanols.[1]

  • Issue: Carryover.

    • Cause: Lipophilic MPI sticking to injector needle.[1]

    • Fix: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone 1:1:1).[1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from

  • Huffman, J. W., et al. (1994). Design, synthesis and pharmacology of cannabimimetic indoles. Bioorganic & Medicinal Chemistry Letters.
  • European Medicines Agency (EMA). (2022).[1] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from

  • Kavanagh, P., et al. (2010). The analysis of substituted indoles as synthetic cannabinoid precursors. Drug Testing and Analysis. (Specific context on indole precursors).

Sources

Application Note: High-Sensitivity In Vitro Receptor Binding Assay for 2-Methyl-1-pentylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Methyl-1-pentylindole represents the lipophilic "scaffold" or metabolic fragment of several synthetic cannabinoids (e.g., JWH-007, JWH-018 analogs). Unlike full agonists which possess a C3-linked aromatic moiety (naphthoyl, phenylacetyl, etc.) required for high-affinity aromatic stacking within the receptor pocket, this indole core lacks the primary pharmacophore for nanomolar binding.

Consequently, characterizing this molecule requires a High-Sensitivity Fragment Screening Protocol . Standard assays optimized for potent agonists (nM range) often fail to detect the weak, micromolar activity of precursors due to solubility limits and non-specific binding (NSB).

This protocol addresses three critical challenges:

  • Extreme Lipophilicity: The pentyl chain drives high non-specific binding to plastics.

  • Low Affinity: The lack of a C3-substituent necessitates higher concentration ranges (

    
     to 
    
    
    
    M).
  • Solvent Tolerance: High concentrations require DMSO management to prevent receptor denaturation.

Experimental Design & Logic

The "Sticky Ligand" Phenomenon

Lipophilic indoles (


) rapidly partition into plastic surfaces.
  • Correction: Use silanized glass vials or low-binding polypropylene for all serial dilutions.

  • Buffer Chemistry: The assay buffer must contain Bovine Serum Albumin (BSA) to act as a carrier, keeping the ligand in solution without sequestering it entirely from the receptor.

Radioligand Selection

We utilize [³H]CP55,940 rather than [³H]SR141716A (Rimonabant).

  • Reasoning: CP55,940 is a high-affinity agonist (

    
     nM). Since 2-Methyl-1-pentylindole is a structural precursor to agonists, it competes more logically for the agonist binding conformation.
    
Concentration Range

Unlike JWH-018 (tested 0.1 nM – 1


M), this precursor should be tested from 1 nM to 100 

M
.
  • Risk:[1][2] At >30

    
    M, precipitation is likely. Visual inspection of the highest concentration wells is mandatory.
    

Materials & Reagents

ComponentSpecificationPurpose
Receptor Source Membrane prep from HEK293 or CHO cells stably expressing hCB1 or hCB2.Target protein.
Radioligand [³H]CP55,940 (Specific Activity: ~100-180 Ci/mmol).Traceable competitor.
Test Compound 2-Methyl-1-pentylindole (Dissolved in 100% DMSO).Ligand of interest.
Assay Buffer 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA (fatty-acid free) .Physiological environment + carrier.[3]
Wash Buffer 50 mM Tris-HCl (pH 7.4), 0.5% BSA (ice-cold).Removes unbound ligand.[4][5]
Filters Whatman GF/B or GF/C glass fiber filters.Traps membranes.[6]
Coating Agent 0.1% Polyethyleneimine (PEI).Reduces filter NSB (Critical).

Detailed Protocol

Phase 1: Preparation (T minus 2 hours)
  • Filter Pre-treatment: Soak GF/B filters in 0.1% PEI (ice-cold) for at least 60 minutes.

    • Mechanism:[7][8] PEI is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the positively charged radioligand from sticking to the filter itself.

  • Ligand Dilution (The "Glass" Rule):

    • Prepare a 10 mM stock of 2-Methyl-1-pentylindole in 100% DMSO.

    • Perform serial dilutions (1:10) in DMSO first , then dilute 1:100 into the Assay Buffer to reach 10x working concentrations.

    • Constraint: Final DMSO concentration in the assay well must be

      
       (ideally 0.1%).
      
Phase 2: The Binding Assay (Workflow)

BindingAssay Start Start: Thaw Membranes Mix Master Mix: Buffer + Membranes Start->Mix Plate 96-Well Plate Setup: 1. NSB (Cold CP55,940) 2. Total Binding (Vehicle) 3. Test Cmpd (10 conc.) Mix->Plate 200 µL/well AddRadio Add [³H]CP55,940 (Final: ~0.5 nM) Plate->AddRadio 25 µL/well Incubate Incubate 90 min @ 30°C AddRadio->Incubate Equilibrium Harvest Vacuum Filtration (Brandel/Tomtec) Incubate->Harvest Terminate Count Liquid Scintillation Counting (LSC) Harvest->Count Data

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step:

  • Plating: Use a 96-well polypropylene V-bottom plate (low binding).

    • Total Binding (TB): Add 25 µL Assay Buffer + 2.5 µL DMSO vehicle.

    • Non-Specific Binding (NSB): Add 25 µL of 10 µM unlabeled CP55,940 (saturating concentration).

    • Test Wells: Add 25 µL of 2-Methyl-1-pentylindole dilutions (10x conc).

  • Receptor Addition: Add 200 µL of membrane suspension (typically 5–10 µg protein/well) to all wells. Do not vortex membranes vigorously.

  • Radioligand Addition: Add 25 µL of [³H]CP55,940 (diluted in buffer) to a final concentration of ~0.5 nM (near its

    
    ).
    
  • Incubation: Seal plate and incubate for 90 minutes at 30°C .

    • Note: Lipophilic ligands require longer equilibration times than hydrophilic ones.

  • Termination:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester.

    • Wash filters 3 times with 4 mL of ice-cold Wash Buffer (containing BSA).

    • Crucial: The BSA in the wash buffer prevents the lipophilic ligand from re-equilibrating or sticking to the harvester tubing.

  • Counting: Dry filters, add scintillation cocktail, and count for 1 minute per well.

Data Analysis & Interpretation

Competitive Binding Model

The assay relies on the displacement of the radioligand by the test compound.

Competition Receptor Receptor (CB1/CB2) ComplexHot Receptor-Hot (Signal) Receptor->ComplexHot k_on ComplexCold Receptor-Cold (No Signal) Receptor->ComplexCold k_on (slow?) Hot [³H]CP55,940 (Radioligand) Hot->ComplexHot Cold 2-Methyl-1-pentylindole (Test Ligand) Cold->Receptor Competition Cold->ComplexCold ComplexHot->Receptor Displacement

Figure 2: Competitive equilibrium dynamics. The test ligand reduces the 'Signal' complex.

Calculations
  • Specific Binding: Subtract NSB (CPM) from Total Binding (CPM).

  • IC50 Determination: Plot % Specific Binding vs. Log[Ligand]. Fit using non-linear regression (4-parameter logistic equation).

  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • 
       = Concentration of radioligand used (nM).
      
    • 
       = Dissociation constant of radioligand (determined previously via Saturation Binding).
      
Expected Results for 2-Methyl-1-pentylindole
  • High Affinity (

    
     < 100 nM):  Unlikely.[8] Indicates the indole core + tail is sufficient for binding (rare without the C3-acyl group).
    
  • Low Affinity (

    
     > 1 µM):  Likely. This confirms the molecule is a "fragment" and requires the naphthoyl/acyl group for full potency.
    
  • Flat Curve: If no displacement occurs up to 100 µM, the compound is effectively inactive at the orthosteric site.

Troubleshooting & Quality Control

IssueProbable CauseSolution
High NSB (>50% of Total) Radioligand sticking to filters.Ensure filters are soaked in 0.1% PEI. Add 0.5% BSA to all buffers.
Inconsistent Replicates Ligand sticking to pipette tips.Use "Low Retention" tips. Pre-wet tips before pipetting.
Precipitation Compound insoluble at high conc.Check 100 µM wells for turbidity. If turbid, exclude data point.
"Depletion" Effect Too much receptor.Ensure <10% of total radioligand is bound. Dilute membrane prep.

References

  • Pertwee, R. G. (2010). Pharmacology of cannabinoid CB1 and CB2 receptors. Pharmacological Reviews, 62(4), 588-631. Link

  • Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles on CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. Link

  • Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 12(12), 1395-1411. Link

  • McPartland, J. M., et al. (2017). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583-593. Link

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved October 26, 2023. Link

Sources

Pharmacological Characterization of 2-Methyl-1-pentylindole Derivatives: Functional Assays and Cytotoxicity Profiling

[1]

Executive Summary & Structural Context[2][3][4]

This guide details the cell culture-based evaluation of 2-Methyl-1-pentylindole derivatives. While "2-Methyl-1-pentylindole" serves as the structural core (scaffold), its pharmacological relevance is most pronounced when functionalized at the C3 position—most notably as JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole).

Expert Insight: The addition of the 2-methyl group to the indole ring (differentiating JWH-007 from JWH-018) significantly alters the steric fit within the CB1 receptor binding pocket. Studies indicate that this methylation can increase binding affinity (

Primary Biological Targets
  • CB1 Receptor (CNS): Primary target for psychoactive effects; coupled to

    
     proteins.
    
  • CB2 Receptor (Peripheral/Immune): Modulates immune response; coupled to

    
     proteins.
    
  • Off-Target: Hepatic (HepG2) and Renal (HK-2) toxicity markers.

Mechanism of Action & Signaling Pathway

To accurately assay these compounds, one must understand the signal transduction cascade. 2-Methyl-1-pentylindole derivatives function as biased or balanced agonists at Cannabinoid Receptors (GPCRs).

Pathway Logic
  • Ligand Binding: The indole derivative binds to the transmembrane pocket of CB1/CB2.

  • G-Protein Activation:

    
     subunits dissociate from 
    
    
    .
  • Effector Modulation:

    
     inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Desensitization:

    
    -Arrestin recruitment leads to receptor internalization (often linked to tolerance).
    

CB1_SignalingLigand2-Methyl-1-pentylindoleDerivative (e.g., JWH-007)ReceptorCB1 Receptor(GPCR)Ligand->ReceptorBinding (Ki)G_ProteinGi/o ProteinComplexReceptor->G_ProteinActivation (GTPyS)ArrestinBeta-ArrestinRecruitmentReceptor->ArrestinBiased SignalingACAdenylyl Cyclase(Effector)G_Protein->ACInhibitioncAMPcAMP Levels(Decreased)AC->cAMPDownregulation

Figure 1: Signal transduction pathway for CB1 receptor activation by indole derivatives. The dual pathways (G-protein vs. Arrestin) necessitate distinct assays for full characterization.

Protocol A: Functional G-Protein Activation ([³⁵S]GTPγS Binding)

Objective: Determine the efficacy (


Cell System: CHO-K1 or HEK293 cells stably expressing human CB1 (hCB1).

Materials
  • Membrane preparations from hCB1-CHO cells.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (fatty acid-free).

  • GDP (10-50 µM) to suppress basal activity.

  • [³⁵S]GTPγS (0.05 - 0.1 nM).

Step-by-Step Methodology
  • Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-sucrose buffer. Centrifuge at 40,000 x g. Resuspend pellets to ~1 mg/mL protein.

  • Pre-Incubation: In a 96-well plate, mix:

    • 20 µg membrane protein.

    • GDP (Critical: Optimize concentration to lower basal noise without killing signal).

    • Test Compound (10⁻¹² to 10⁻⁵ M). Note: Dissolve lipophilic indoles in DMSO; keep final DMSO <0.1%.

  • Reaction Start: Add [³⁵S]GTPγS and incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

Data Analysis: Calculate % Stimulation over basal:


Protocol B: Downstream cAMP Inhibition (TR-FRET)

Objective: Validate the physiological outcome of receptor binding (Gi-mediated inhibition of Adenylyl Cyclase).

Expert Insight: Since CB1 is inhibitory (

Forskolin
Assay Workflow (HTRF/Lance Ultra)

cAMP_ProtocolStep1Cell Seeding(2,000 cells/well)Step2Stimulation Mix:Forskolin (10uM) +IBMX (0.5mM) +Test CompoundStep1->Step2Step3Incubation30 min @ RTStep2->Step3Step4Lysis & Detection(cAMP-d2 + Anti-cAMP-Eu)Step3->Step4Step5Read FRET(665nm/620nm)Step4->Step5

Figure 2: Competition assay workflow. High FRET signal = Low cAMP (Strong Agonist effect).

Critical Reagents
  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor. Why? It prevents the degradation of cAMP, ensuring the signal accumulation is measurable.

  • Forskolin: Direct activator of Adenylyl Cyclase.

Procedure
  • Seeding: Seed hCB1-CHO cells in low-volume 384-well white plates.

  • Treatment: Add 5 µL of compound buffer containing:

    • 2-Methyl-1-pentylindole derivative (dose-response).

    • 10 µM Forskolin.

    • 0.5 mM IBMX.

  • Incubation: 30–45 minutes at Room Temperature.

  • Detection: Add detection reagents (cAMP labeled with acceptor dye + anti-cAMP antibody labeled with Europium/Terbium cryptate).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol C: Multiplexed Cytotoxicity Profiling

Objective: Synthetic cannabinoids are notorious for nephrotoxicity and neurotoxicity. Activity assays are invalid if the compound kills the cells.

Cell Lines:

  • SH-SY5Y: Human neuroblastoma (CNS toxicity model).

  • HK-2: Human proximal tubule epithelial cells (Renal toxicity model).

Dual-Readout Assay (MTT + LDH)

This protocol allows simultaneous measurement of metabolic health (MTT) and membrane integrity (LDH).

ParameterAssay TypeMechanismInterpretation
Cell Viability MTT / MTSMitochondrial Reductase activityLow signal = Metabolic inhibition
Cell Death LDH ReleaseLeaking of lactate dehydrogenase into mediaHigh signal = Membrane rupture (Necrosis)
Procedure
  • Seed Cells: 10,000 cells/well in 96-well plates. Incubate 24h.

  • Exposure: Treat with compound (0.1 µM – 100 µM) for 24h and 48h. Include Vehicle Control (DMSO) and Positive Control (Triton X-100) .

  • LDH Harvest: Remove 50 µL supernatant to a new plate for LDH reaction (add substrate, read Absorbance @ 490nm).

  • MTT Reaction: To the remaining cells, add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate media, add DMSO to dissolve formazan crystals. Read Absorbance @ 570nm.

References

  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthylmethanes: export from the cannabinoid receptor binding pocket. Bioorganic & Medicinal Chemistry.

  • Brents, L. K., et al. (2011). Phase I hydroxylated metabolites of the K2/Spice synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid receptor affinity and activity. PLoS One.

  • Presley, B. C., et al. (2013). Synthetic Cannabinoids: Analysis and Metabolites. Life (Basel).

  • Revvity (PerkinElmer). (n.d.). cAMP AlphaScreen Assay Principles for Gi-coupled Receptors.

  • Cayman Chemical. (n.d.).[1] Product Information: 1-pentyl-2-methyl-3-(1-naphthoyl)indole (JWH-007).

Troubleshooting & Optimization

Troubleshooting low yield in Fischer indole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis Optimization Ticket Subject: Troubleshooting Low Yield & Tar Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Process Chemistry Support Center. You are likely here because your Fischer Indole Synthesis (FIS) resulted in a black, intractable tar or a yield below 30%.[1]

While the Fischer synthesis is the "gold standard" for indole construction, it is notoriously sensitive to proton inventory and hydrazone stability .[1] This guide moves beyond basic textbook instructions to address the physical-organic drivers of failure: competitive polymerization, hydrolysis, and regiochemical drift.[1]

Module 1: Diagnostic Triage

Before altering variables, determine where the reaction failed.[1] Use this logic flow to isolate the bottleneck.

FIS_Diagnostics Start Start: Low Yield / Tar CheckTLC Step 1: Analyze Crude via TLC/LCMS Start->CheckTLC Hydrazone Is the Hydrazone intermediate visible? CheckTLC->Hydrazone NoHydrazone No: SM (Hydrazine/Ketone) remains Hydrazone->NoHydrazone SM Present YesHydrazone Yes: Hydrazone accumulated but didn't cyclize Hydrazone->YesHydrazone Hydrazone Stuck Tar Only Tar/Polymer visible? Hydrazone->Tar No SM, No Product Action1 Issue: Equilibrium Failure. Sol: Azeotropic water removal or Molecular Sieves. NoHydrazone->Action1 Action2 Issue: Activation Failure. Sol: Switch to Lewis Acid (ZnCl2) or increase Temp. YesHydrazone->Action2 Action3 Issue: Acid Sensitivity. Sol: Lower Temp, use 'Soft' Acid (e.g., 4% H2SO4 or Zeolites). Tar->Action3

Figure 1: Diagnostic logic for identifying the failure point in Fischer Indole Synthesis.

Module 2: The Hydrazone Bottleneck (Pre-Reaction)

User Question: "My starting materials are consumed, but I don't see the indole. Why?"

Technical Insight: The FIS is a cascade reaction.[1] The first step—hydrazone formation—is an equilibrium process that produces water.[1] If water is not removed, the equilibrium shifts backward, or worse, the water hydrolyzes the formed hydrazone during the high-temperature cyclization step.[1]

Protocol: The "Isolate and Dry" Method Do not perform "one-pot" synthesis for difficult substrates.[1]

  • Mix: Combine Arylhydrazine (1.0 equiv) and Ketone (1.1 equiv) in Ethanol.

  • Catalyze: Add catalytic acetic acid (0.1 equiv).

  • Shift Equilibrium: Stir at RT. If conversion is slow, add activated 4Å Molecular Sieves or perform azeotropic distillation (Dean-Stark) with Toluene.[1]

  • Isolate: Evaporate solvent. Crucial: Dry the crude hydrazone under high vacuum for 2 hours to remove trace water.[1]

  • Cyclize: Redissolve the dry hydrazone in the cyclization solvent (e.g., glacial acetic acid or toluene/ZnCl2) for the second step.[1]

Module 3: Catalyst Selection & "Tar" Management

User Question: "The reaction turned into a black solid (tar). How do I prevent polymerization?"

Technical Insight: "Tar" is usually polymerized indole or hydrazine decomposition products caused by excessively "hard" acid catalysts or oxidation.[1] The choice of acid dictates the reaction pathway.[1]

Catalyst Selection Matrix

Catalyst TypeExamplesBest For...Risk Factor
Protic (Hard) PPA,

,

Unsubstituted, robust substrates.[1]High: Causes sulfonation or polymerization of electron-rich indoles.[1]
Protic (Soft) Glacial AcOH,

-TsOH
Electron-rich hydrazines (e.g., methoxy-substituted).[1]Low: Slower reaction, but cleaner profile.[1]
Lewis Acid

,

Sensitive substrates; "One-pot" procedures.[1]Medium:

requires high temp (

C) in solvent-free melts.[1]
Solid Acid Zeolites, Montmorillonite K10"Green" synthesis; reducing tar.[1]Very Low: Surface catalysis prevents oligomerization.[1]

The "Soft" Protocol (For Electron-Rich Substrates): If your hydrazine has an Electron Donating Group (EDG) like -OMe, it is prone to N-N bond cleavage (failure) rather than [3,3]-rearrangement.[1]

  • Recommendation: Use 4%

    
     in DME (Dimethoxyethane) .[1] The ether solvent coordinates protons, effectively "buffering" the acidity, allowing cyclization without destroying the electron-rich ring.[1]
    

Module 4: Regioselectivity (Unsymmetrical Ketones)

User Question: "I used 2-butanone and got a mixture of two isomers. How do I control this?"

Technical Insight: Unsymmetrical ketones can form two different "ene-hydrazine" intermediates.

  • Kinetic Product: Derived from the less substituted enamine (forms faster, less sterically hindered).[1]

  • Thermodynamic Product: Derived from the more substituted enamine (more stable double bond).[1]

Control Levers:

  • Acidity: Strong acids (PPA) favor the Thermodynamic product (more substituted indole).[1]

  • Solvent: Non-polar solvents (Benzene/Toluene) often favor the Kinetic product.[1]

Regioselectivity Ketone Unsymmetrical Ketone Hydrazone EnHydrazine_A Less Substituted Ene-Hydrazine (Kinetic Pathway) Ketone->EnHydrazine_A Weak Acid Low Temp EnHydrazine_B More Substituted Ene-Hydrazine (Thermodynamic Pathway) Ketone->EnHydrazine_B Strong Acid High Temp Indole_A Indole A (3-H, 2-Alkyl) EnHydrazine_A->Indole_A [3,3]-Shift Indole_B Indole B (2,3-Dialkyl) EnHydrazine_B->Indole_B [3,3]-Shift

Figure 2: Divergent pathways for unsymmetrical ketones.[1] Strong acids drive the reaction toward the more substituted alkene (Thermodynamic).[1]

Module 5: Workup & Purification

User Question: "My column is streaking, and I can't separate the product from the brown sludge."

Technical Insight: Indoles are electron-rich and can degrade on acidic silica gel.[1] The "brown sludge" often contains basic byproducts that drag on the column.[1]

The "Basic Wash" Protocol:

  • Quench: Pour reaction mixture into ice-cold

    
     (aq).
    
  • Extraction: Extract with Ethyl Acetate (avoid DCM if emulsions form).

  • The Trick: Wash the organic layer with 1M HCl (to remove unreacted hydrazine), then immediately wash with Brine .[1]

  • Chromatography: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes.[1] This neutralizes the acidic sites on the silica, preventing indole decomposition and streaking.[1]

References

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The foundational text on mechanism and catalyst choice).[1][2]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wagaw, S., et al. (1999).[1] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.[1][3] (The "Buchwald" modification for when traditional acid catalysis fails).[1] Link[1]

  • Benjamin, N. M., et al. (2011).[1] Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.[1][3] (Definitive study on substituent effects and N-N bond cleavage). Link[1]

Sources

Optimizing N-alkylation conditions for indoles.

[1]

Ticket ID: IND-OPT-2024 Subject: Optimization of N-alkylation conditions for indole scaffolds. Status: Open Assigned Specialist: Senior Application Scientist[1]

Mission Statement

Welcome to the Indole Functionalization Support Center. Indole N-alkylation is a deceptive reaction; while theoretically simple (

1
Module 1: The "Golden Path" Protocols

We recommend three distinct protocols depending on your substrate's sensitivity and the electrophile's reactivity.

Protocol A: The "Cesium Effect" (Recommended Standard)

Best for: Complex substrates, base-sensitive functional groups (esters, nitriles), and maximizing N-selectivity.[1]

The Science: Cesium carbonate (




1

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Indole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).

    • Note: MeCN is easier to remove during workup; DMF is better for solubility of polar substrates.

  • Base Addition: Add

    
     (1.5 – 2.0 equiv). Stir at RT for 30 mins.
    
    • Observation: The solution may darken slightly as the anion forms.

  • Electrophile: Add Alkyl Halide (1.2 equiv).

  • Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.

  • Workup: Filter off solids (inorganic salts). Concentrate filtrate.[2]

Protocol B: The "Sledgehammer" (NaH)

Best for: Unreactive electrophiles, simple substrates, and when water exclusion is absolute.[1]

The Science: Sodium Hydride (NaH) provides irreversible deprotonation.[1] The


1

1

Critical Safety: NaH generates

Do not scale up without proper venting.
Protocol C: Green Phase-Transfer Catalysis (PTC)

Best for: Industrial scale-up, avoiding DMF removal, and green chemistry compliance.[1]

The Science: Uses a biphasic system (Toluene/Solid KOH) with a quaternary ammonium salt (e.g., TBAB).[1] The catalyst shuttles the hydroxide into the organic phase, deprotonating the indole at the interface.

Workflow:

  • Mix: Indole (1.0 equiv) + Alkyl Halide (1.2 equiv) in Toluene .

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (5–10 mol%).

  • Base: Add pulverized KOH (3.0 equiv) or 50% aq. NaOH.

  • Agitation: Vigorous stirring is required to maximize interfacial surface area.

Module 2: Decision Logic & Visualization

Use the following logic tree to select your starting conditions.

IndoleLogicStartSTART: Analyze SubstrateSensitiveContains Base-Sensitive Groups?(Esters, Fmoc, Amides)Start->SensitiveUnreactiveIs Electrophile Unreactive?(e.g., secondary halide, chloride)Sensitive->UnreactiveNoProtoAPROTOCOL A:Cs2CO3 / MeCN(High Selectivity)Sensitive->ProtoAYesScaleScale > 10g?Unreactive->ScaleNo (Standard)ProtoBPROTOCOL B:NaH / DMF(High Reactivity)Unreactive->ProtoBYes (Force it)Scale->ProtoANo (Convenience)ProtoCPROTOCOL C:KOH / Toluene / TBAB(Phase Transfer)Scale->ProtoCYes (Green/Cheap)

Figure 1: Decision Matrix for selecting the optimal alkylation protocol based on substrate constraints.

Module 3: Troubleshooting & FAQs
Q1: Why am I observing C3-alkylation instead of N-alkylation?

Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.

  • The Mechanism: The indolyl anion is ambident. The Nitrogen is the "hard" nucleophile; the C3 carbon is the "soft" nucleophile.

  • The Fix:

    • Change the Solvent: Non-polar solvents favor C-alkylation. Switch to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation effectively, leaving the "hard" N-anion free to react [2].

    • Change the Counter-ion: Switch from

      
       or 
      
      
      to
      
      
      or
      
      
      . Larger cations disfavor the tight ion pairing that blocks the Nitrogen [3].
Q2: My reaction stalls at 50% conversion despite excess electrophile.

Diagnosis: This is often due to "Base Poisoning" or conjugate acid equilibrium.

  • The Mechanism: As the reaction proceeds, the conjugate acid of the base is formed. If you are using a weak base (like

    
    ) in a wet solvent, the generated bicarbonate/water can buffer the pH below the threshold required to deprotonate the remaining indole (
    
    
    ~21).
  • The Fix:

    • Add stronger base: Spike with 0.5 equiv of KOtBu.

    • Dry your solvent: Water raises the effective activation energy by solvating the nucleophile too strongly (H-bonding).

Q3: How do I remove DMF/DMSO during workup? It's ruining my NMR.

Diagnosis: High boiling point solvents are difficult to rotovap.

  • The Fix: Do not rotovap DMF.

    • Aqueous Wash: Dilute the reaction mixture 10x with Ethyl Acetate. Wash 3x with water, then 1x with LiCl (5% aq).[1] The LiCl helps pull DMF into the aqueous layer.

    • Switch to Protocol C (PTC): Toluene can be evaporated easily.[1]

Module 4: Comparative Data

Table 1: Solvent and Base Effects on Selectivity (N vs C3)

BaseSolventCation Radius (Å)N:C3 Selectivity RatioComments
LiH THF0.76~60:40Avoid. Tight ion pair blocks N.
NaH DMF1.02>95:5Excellent reactivity, harsh conditions.[1]
K2CO3 Acetone1.38~80:20Moderate selectivity, slow kinetics.[1]
Cs2CO3 MeCN1.67>99:1 Best Selectivity. Loose ion pair.[1]
KOH Toluene (PTC)N/A>95:5High selectivity due to interfacial mechanism.[1]
References
  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

  • Sundberg, R. J. (1996).[1] Indoles.[2][3][4][5][6][7] Academic Press. (Standard text on Indole reactivity and solvent effects).

  • Fink, D. M. (2004).[1] Strong Base-Mediated Alkylation of Indoles. Synlett. (Describes the Cesium effect).

  • Phase Transfer Catalysis Guidelines. (2024). ACS GCI Pharmaceutical Roundtable.

Purification challenges of synthetic cannabinoids like 2-Methyl-1-pentylindole.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with synthetic cannabinoid precursors. It is structured to address the specific physicochemical challenges of 2-Methyl-1-pentylindole (CAS: 1021422-24-9), a critical intermediate in the synthesis of JWH-series analogs (e.g., JWH-007 derivatives).

Status: Active Operator: Senior Application Scientist Ticket ID: IND-PUR-002 Subject: Troubleshooting Isolation, Chromatography, and Crystallization of N-Alkylated Indoles

Introduction: The "Sticky" Nature of N-Alkyl Indoles

You are likely accessing this guide because your crude reaction mixture—intended to be pure 2-Methyl-1-pentylindole —has resulted in a dark, viscous oil that resists crystallization or co-elutes with impurities.

This intermediate is formed via the N-alkylation of 2-methylindole with 1-bromopentane. The presence of the 2-methyl group adds steric bulk, while the pentyl chain significantly increases lipophilicity (LogP > 5). These factors create unique purification hurdles compared to simple indole chemistry.

Module 1: Crude Profile & Synthesis Optimization

Diagnose the composition of your crude mixture before attempting purification.

Q: My crude workup is a dark red/brown oil. Is this normal?

A: Yes, but the color often indicates oxidation products. Indoles are electron-rich and prone to oxidation. A dark color suggests the formation of indoxyl dimers or oxidative oligomers .

  • Immediate Action: Do not store the crude oil. Proceed to purification immediately. If storage is necessary, keep it under Argon at -20°C.

  • Prevention: Ensure your reaction was conducted under a strict nitrogen atmosphere. Degas your solvents (DMF or DMSO) prior to use.

Q: TLC shows a spot very close to the product. What is it?

A: This is likely the C-alkylated byproduct (3-pentyl-2-methylindole) or unreacted 1-bromopentane . While strong bases (NaH, KOH) favor N-alkylation, elevated temperatures can promote thermodynamic C-alkylation at the 3-position.

  • Diagnostic:

    • 1-Bromopentane: Stains poorly with UV but visible with Iodine or Permanganate. It travels faster (higher Rf) than your product in non-polar systems.

    • C-Alkylated Isomer: Often fluoresces differently under 365nm UV. It typically has a slightly lower Rf than the N-alkylated product due to the free N-H bond, which interacts more strongly with silica.

Module 2: Chromatographic Purification

Strategies to separate the lipophilic product from lipophilic impurities.

Q: The product co-elutes with 1-bromopentane. How do I separate them?

A: Standard flash chromatography often fails here because both compounds are highly non-polar. You must exploit the slight polarity of the indole ring.

Protocol: The "Gradient Flush" Method

  • Stationary Phase: Use high-performance silica (20–40 µm).

  • Solvent A: 100% Hexane (or Heptane).

  • Solvent B: 5% Ethyl Acetate in Hexane.

  • Loading: Do not load the sample dissolved in DCM; it will wash the product down the column immediately. Load as a dry pack (adsorbed onto Celite or Silica).

Step-by-Step Elution:

  • Volume 0–3 CV (Column Volumes): Flush with 100% Hexane.

    • Result: This elutes the unreacted 1-bromopentane (Rf ~0.9).

  • Volume 3–10 CV: Step gradient to 1-2% EtOAc/Hexane.

    • Result: This elutes the 2-Methyl-1-pentylindole (Rf ~0.4–0.6).

  • Volume >10 CV: Flush with 20% EtOAc.

    • Result: Elutes unreacted 2-methylindole and polar oxidation byproducts.

Q: My peaks are tailing significantly. Is the silica degrading my compound?

A: Indoles can be acid-sensitive, and silica is slightly acidic. Tailing is caused by the interaction of the nitrogen lone pair with silanol groups.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Flush with 2 CV of this buffer, then equilibrate with your starting mobile phase. This neutralizes acidic sites and sharpens the peak shape significantly.

Visualization: Purification Workflow

The following diagram illustrates the decision logic for purifying the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil) TLC TLC Analysis (Hexane:EtOAc 95:5) Start->TLC Decision Is Alkyl Halide Present? TLC->Decision VacDist Vacuum Distillation (Remove volatile halide) Decision->VacDist Yes (Large Excess) Flash Flash Chromatography (Buffered Silica) Decision->Flash No / Trace VacDist->Flash DryLoad Dry Load on Celite Flash->DryLoad Gradient Gradient Elution: 1. 100% Hexane (Elute Halide) 2. 2% EtOAc (Elute Product) DryLoad->Gradient Final Pure 2-Methyl-1-pentylindole (Pale Yellow Oil) Gradient->Final

Caption: Logical workflow for removing alkyl halide impurities and isolating the target indole.

Module 3: Isolation & Crystallization

Handling the physical state of the product.[1]

Q: I concentrated my fractions, but the product is an oil. How do I get a solid?

A: 2-Methyl-1-pentylindole has a low melting point and often exists as a supercooled liquid (oil) at room temperature. It may not crystallize easily.

Troubleshooting Guide for "Oiling Out":

MethodProtocolWhen to use
High-Vac Drying Dry at <1 mbar at 40°C for 4 hours.Mandatory first step. Removes trace solvent that prevents solidification.
Trituration Add cold Pentane or Methanol ; sonicate; cool to -78°C (Dry ice/Acetone).If the oil is viscous and you suspect it should be a solid.
Seeding Scratch the glass flask with a spatula; introduce a seed crystal of 2-methylindole (structural mimic).If the oil is very pure but refuses to nucleate.
Distillation Bulb-to-bulb (Kugelrohr) distillation. High vacuum required.If the oil is impure. The product distills as a clear oil, leaving tar behind.

Expert Insight: For this specific intermediate, do not obsess over obtaining a crystalline solid if you are proceeding immediately to the next step (acylation). A high-purity oil (>95% by NMR) is sufficient and standard for this class of lipids [1].

Module 4: Analytical Validation

Confirming identity and purity.

Q: How do I confirm I have the N-alkyl product and not the C-alkyl isomer?

A: Proton NMR (


H-NMR) is the definitive tool.

Diagnostic Signals (CDCl


): 
  • N-Alkylation (Target):

    • Look for the

      
      -methylene protons  (N-CH 
      
      
      
      -C
      
      
      H
      
      
      ).
    • Shift: These will appear as a triplet around

      
       4.0 – 4.1 ppm .
      
    • Reasoning: The nitrogen is electronegative, deshielding the adjacent protons.

  • C-Alkylation (Impurity):

    • Look for the N-H proton (broad singlet,

      
       7.5 – 8.5 ppm, exchangeable with D
      
      
      
      O).
    • The alkyl group signal will be at a higher field (lower ppm) because it is attached to a carbon, not nitrogen.

  • 2-Methyl Group:

    • Singlet around

      
       2.3 – 2.4 ppm . If this signal is split or shifted significantly, check for dimerization.
      

References

  • BenchChem. (2025).[2][3] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Retrieved from

  • National Institutes of Health (NIH). (2011). Methodology for Controlled Administration of Smoked Synthetic Cannabinoids JWH-018. PMC. Retrieved from

  • Organic Syntheses. (1942).[4] 2-Methylindole.[1][5][6] Org. Synth. 22, 94. Retrieved from

  • Teledyne Labs. (2025). HILIC Purification Strategies for Flash Chromatography. Retrieved from

  • Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes. Retrieved from

Sources

LC-MS/MS Technical Support Center: Matrix Effects in 2-Methyl-1-pentylindole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Ion Suppression/Enhancement in Synthetic Cannabinoid Analysis

Module 1: The Diagnostic Workflow

Ticket #: ME-DIAG-01 User Query: "I am observing poor sensitivity and non-reproducible peak areas for 2-Methyl-1-pentylindole in urine/plasma samples, despite good linearity in solvent standards. How do I confirm if this is a matrix effect?"

Technical Response

The symptoms you describe—loss of sensitivity in matrix compared to solvent and poor reproducibility—are classic indicators of Matrix Effects (ME) , specifically Ion Suppression .

2-Methyl-1-pentylindole is a lipophilic indole derivative. In reverse-phase chromatography (e.g., C18), it typically elutes in the high-organic region of the gradient. Unfortunately, this retention window often overlaps with the elution of endogenous phospholipids (in plasma) or high-concentration salts/urea (in urine), which compete for charge in the Electrospray Ionization (ESI) source.

To confirm and visualize this, you must perform a Post-Column Infusion (PCI) Experiment .

Protocol: Post-Column Infusion (Qualitative Assessment)

Objective: To map the "suppression zones" of your specific biological matrix against the elution time of 2-Methyl-1-pentylindole.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump containing a standard solution of 2-Methyl-1-pentylindole (e.g., 100 ng/mL in mobile phase) to the LC effluent via a T-piece connector before the MS source.

  • Infusion: Set the syringe pump to a constant flow rate (e.g., 10-20 µL/min) to generate a steady baseline signal for the analyte transition (MRM).

  • Injection: Inject a blank extracted matrix sample (e.g., extracted plasma or urine with no analyte spiked) into the LC system using your standard gradient method.

  • Observation: Monitor the baseline of the infused analyte.

    • Stable Baseline: No matrix effect.

    • Dip (Negative Peak): Ion Suppression (Matrix components are "stealing" charge).

    • Rise (Positive Peak): Ion Enhancement.

Data Interpretation: If the "dip" in the baseline coincides with the retention time of 2-Methyl-1-pentylindole (approx. high %B elution), you have confirmed co-eluting interferences.

Module 2: The Mechanism of Failure

Ticket #: ME-MECH-02 User Query: "Why does the presence of phospholipids reduce my analyte signal? I thought the Mass Spec filtered by mass?"

Technical Response

The mass spectrometer filters ions after they are formed. The bottleneck occurs during ion formation in the ESI source.

2-Methyl-1-pentylindole is a hydrophobic base. In the ESI droplet, it must migrate to the surface to be ejected into the gas phase (Ion Evaporation Model). Phospholipids (glycerophosphocholines) are surface-active agents. They occupy the surface of the droplet, preventing your analyte from accessing the charge required for ionization.

Visualizing the Competition (Graphviz Diagram)

MatrixEffectMechanism cluster_LC Liquid Chromatography cluster_ESI ESI Source (Ionization) cluster_MS Mass Spectrometer LC_Col C18 Column Elution Co-Elution Zone (High % Organic) LC_Col->Elution Analyte + Matrix Droplet Charged Droplet Elution->Droplet Enters Source Competition Charge Competition (Phospholipids vs Analyte) Droplet->Competition Evaporation Detector Detector Response Competition->Detector Analyte Ions (Suppressed) Competition->Detector Matrix Ions (Dominant) Phospholipids Phospholipids (Surface Active) Phospholipids->Competition Blocks Surface

Caption: Mechanism of Ion Suppression in ESI. Surface-active matrix components (phospholipids) prevent the analyte from reaching the droplet surface, reducing ionization efficiency.

Module 3: Mitigation & Troubleshooting Strategies

Ticket #: ME-SOLV-03 User Query: "My ME is -45% (suppression). How do I fix this? I am currently using Protein Precipitation (PPT) with Acetonitrile."

Technical Response

Protein Precipitation (PPT) is "dirty." It removes proteins but leaves virtually all phospholipids and salts in the supernatant. For a lipophilic compound like 2-Methyl-1-pentylindole, you need a more selective extraction or better chromatography.

Troubleshooting Decision Matrix
StrategyMethodologyProsCons
1. Dilution Dilute sample 1:5 or 1:10 with water before injection.Simplest; reduces matrix load linearly.Reduces sensitivity (LOD/LOQ may suffer).
2. Clean-Up (LLE) Liquid-Liquid Extraction using Hexane:Ethyl Acetate (9:1) .Excellent for removing salts and some lipids. 2-Methyl-1-pentylindole partitions into organic layer.Labor-intensive; requires evaporation and reconstitution.
3. Clean-Up (SPE) Solid-Phase Extraction with Phospholipid Removal Plates (e.g., HybridSPE or Ostro).Specifically targets and removes phospholipids via Lewis acid-base interaction.[1]Higher cost per sample.[2]
4. Chromatography Change column selectivity (e.g., Phenyl-Hexyl) or extend gradient.Moves analyte away from the phospholipid elution window.Increases run time.[3][4][5]
Recommended Protocol: "Dilute-and-Shoot" Optimization

If your sensitivity allows, this is the fastest fix.

  • Diluent: Use 5% Methanol in Water (matches initial mobile phase).

  • Ratio: Dilute Urine 1:10. Dilute Plasma supernatant 1:5.

  • Outcome: Matrix load decreases by factor of 10; signal may only decrease by factor of 2-3 due to improved ionization efficiency (relief of suppression).

Recommended Protocol: Phospholipid Removal (Best Practice)

If sensitivity is critical.

  • Load: Add 100 µL Plasma to Phospholipid Removal Plate (e.g., HybridSPE).

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Vacuum: Apply vacuum.[6] The zirconia-coated silica retains phospholipids while 2-Methyl-1-pentylindole passes through.

  • Inject: Inject effluent directly.

Module 4: Validation & Acceptance Criteria

Ticket #: ME-VAL-04 User Query: "What are the regulatory limits for Matrix Effects? How do I calculate it for my validation report?"

Technical Response

According to FDA Bioanalytical Method Validation Guidance (2018) and EMA Guidelines , you must assess matrix effects quantitatively.

Calculation: The Matuszewski Method

You must prepare three sets of samples:

  • Set A: Standard in pure solvent (Neat).

  • Set B: Standard spiked into extracted blank matrix (Post-extraction spike).

  • Set C: Standard spiked into matrix before extraction (Pre-extraction spike).

Formulas:

  • Matrix Effect (ME) % =

    
    
    
    • 100% = No effect.

    • <100% = Suppression.

    • >100% = Enhancement.

  • Recovery (RE) % =

    
    
    
    • Measures extraction efficiency independent of MS suppression.

Acceptance Criteria
  • Variability: The Coefficient of Variation (%CV) of the Matrix Factor (MF) calculated from at least 6 different lots of matrix must be ≤ 15% .

  • Internal Standard: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0. This highlights the critical need for a Stable Isotope Labeled (SIL) internal standard (e.g., JWH-018-d9 or a deuterated indole analog) which will experience the same suppression as the analyte, correcting the quantitative error.

Logic Flow: Troubleshooting Decision Tree (Graphviz)

TroubleshootingTree Start Start: Calculate Matrix Effect (ME) CheckME Is ME within 80-120%? Start->CheckME Pass Validation Pass (Proceed to Precision/Accuracy) CheckME->Pass Yes Fail Validation Fail (ME > 20% deviation) CheckME->Fail No CheckIS Is a Deuterated IS used? Fail->CheckIS IS_Correct Does IS-normalized ME fix it? CheckIS->IS_Correct Yes Action_Clean Action: Switch from PPT to SPE (Remove Phospholipids) CheckIS->Action_Clean No / Analog IS IS_Correct->Pass Yes (CV < 15%) Action_Chrom Action: Modify Gradient (Separate Analyte from Lipids) IS_Correct->Action_Chrom No Action_Clean->CheckME Retest Action_Source Action: Switch Source (ESI -> APCI) Action_Chrom->Action_Source If fails

Caption: Decision tree for troubleshooting matrix effects. Prioritizes IS correction, then sample cleanup, then chromatographic changes.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7][8] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Kerrigan, S. (2015). Synthetic Cannabinoids: Analysis and Interpretation. In Forensic Science International. Link

Sources

Avoiding tar formation in Fischer indole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis Optimization Subject: Advanced Protocols for Minimizing Tars and Polymerization Ticket ID: FIS-OPT-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Black Tar" Paradox

The Fischer Indole Synthesis (FIS) is the industry standard for indole construction, yet it remains notorious for "tarring out"—the formation of intractable, dark polymeric byproducts.

The Root Cause: The reaction is a "compromise" between activation energy and stability. The acid catalyst required to protonate the hydrazone (activating the [3,3]-sigmatropic rearrangement) also catalyzes the polymerization of the hydrazine starting material and the oxidation of the resulting indole. Furthermore, the reaction liberates ammonia (NH₃) , which neutralizes the acid catalyst, often forcing chemists to add excess acid, thereby accelerating tar formation.

This guide provides a self-validating troubleshooting framework to decouple yield from degradation.

Part 1: The Mechanistic Branching Point

To stop tar, you must visualize where the reaction diverges. Tar is not random; it is a competitive pathway.

FischerMechanism Hydrazine Aryl Hydrazine (Precursor) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone/Aldehyde Tar Polymer/Tar (Side Product) Hydrazine->Tar Oxidative Polymerization (Excess Acid/Heat) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step Indole Indole Product (Target) Sigmatropic->Indole - NH3 Ammonia NH3 Release (Catalyst Poison) Sigmatropic->Ammonia Indole->Tar Acid-Cat. Dimerization Ammonia->Hydrazone Neutralizes Catalyst

Figure 1: Mechanistic divergence. Note that ammonia release poisons the catalyst, often prompting the user to add more acid, which triggers the "Tar" pathways (red dashed lines).

Part 2: Catalyst Engineering (The "Scalpel" vs. "Sledgehammer")

Issue: Using strong Brønsted acids (H₂SO₄, PPA) acts as a "sledgehammer," protonating everything, including the product. Solution: Switch to Lewis Acids or Solid Acid Catalysts (Heterogeneous).

Comparative Catalyst Performance Matrix
Catalyst ClassExamplesTar RiskYield ProfileMechanism of Improvement
Brønsted (Liquid) H₂SO₄, PPA, HClHigh 40-60%Traditional. High acidity promotes oxidative polymerization of hydrazines.
Lewis Acid ZnCl₂, BF₃[1][2][3][4][5]·OEt₂Medium 70-85%Coordinates specifically to nitrogen lone pair; less protonation of the aromatic ring.
Solid Acid (Clay) Montmorillonite K10 Low 85-95% Surface catalysis limits intermolecular polymerization. Easy filtration.
Ionic Liquid [EMIM][BF₄]Very Low >90%Stabilizes ionic intermediates; acts as both solvent and catalyst.
Protocol 1: The "Clean" Montmorillonite K10 Method

Recommended for high-value substrates prone to degradation.

  • Stoichiometry: Mix Ketone (1.0 equiv) and Phenylhydrazine (1.0 equiv).

  • Catalyst: Add Montmorillonite K10 clay (20% w/w relative to hydrazine).

  • Solvent: Use Ethanol or Acetic Acid (Glacial). Avoid water.

  • Activation: Microwave irradiation (MW) at 100°C for 5-10 minutes OR reflux for 1 hour.

  • Work-up: Filter the hot solution to remove the clay. The filtrate usually crystallizes the pure indole upon cooling.

    • Why this works: The clay's acidic sites are within its pores, performing the rearrangement while physically restricting the formation of large polymeric chains (tar).

Part 3: Thermodynamic & Kinetic Control (Flow Chemistry)

Issue: In batch reactors, the product (Indole) "swims" in hot acid for hours, leading to dimerization. Solution: Continuous Flow Chemistry.[4][6] This allows you to heat the reaction to 200°C+ for mere seconds, pushing the reaction to completion before degradation can occur.

Protocol 2: High-Temperature/High-Pressure Flow Synthesis

Based on Kappe et al. methodologies.[4]

  • Reactor: Stainless steel coil or microreactor chip (e.g., Corning G1).

  • Solvent: Acetonitrile or Ethanol (superheated).

  • Pressure: 75-100 bar (keeps solvent liquid far above boiling point).

  • Temperature: 200°C - 250°C.

  • Residence Time: 30 - 180 seconds.

Workflow Logic:

  • Feed A: Phenylhydrazine in solvent.[2][4]

  • Feed B: Ketone + Lewis Acid (ZnCl₂) in solvent.

  • Mixing: T-mixer combines streams.

  • Reaction: Mixture passes through the heated coil (200°C).

  • Quench: Immediate cooling loop (0°C) stops all side reactions.

Part 4: Troubleshooting & FAQ

Q1: My reaction turns black immediately upon adding acid. Why?

Diagnosis: You are likely using an electron-rich hydrazine (e.g., p-methoxy-phenylhydrazine) with a strong oxidizing acid (H₂SO₄). Fix:

  • Switch Catalyst: Use ZnCl₂ or Montmorillonite K10.

  • Inert Atmosphere: Oxygen accelerates radical polymerization. Sparge solvents with Argon/Nitrogen for 15 mins before mixing.

  • Stepwise: Form the hydrazone first in neutral conditions (MeOH, RT), isolate it, and then treat with acid.

Q2: I have low yield and a strong smell of ammonia.

Diagnosis: Catalyst poisoning. The reaction releases NH₃, which neutralizes your acid. Fix:

  • Do NOT just add more acid (this causes tar).

  • Use a Scavenger: In batch, use a solvent that can buffer the ammonia (e.g., Acetic Acid).

  • Solid Phase: Use Amberlite IR-120 (acidic resin) which captures the NH₃ as ammonium, keeping the liquid phase acidic but "clean."

Q3: How do I remove the tar if it has already formed?

Diagnosis: Purification failure. Fix:

  • Filtration: Dissolve the crude mixture in minimal warm ethanol. Add activated charcoal, boil for 5 mins, and filter through Celite.

  • Flash Column: Indoles are often less polar than the tar. Use a gradient of Hexane:EtOAc. Tars usually stick to the baseline.

Part 5: Decision Support System

Use this logic tree to select the correct experimental setup for your specific substrate.

TroubleshootingTree Start Start: Select Substrate ElectronRich Electron-Rich Hydrazine? (e.g., -OMe, -OH) Start->ElectronRich Scale Scale of Reaction? ElectronRich->Scale No Use Lewis Acid (ZnCl2)\nor Solid Acid (K10) Use Lewis Acid (ZnCl2) or Solid Acid (K10) ElectronRich->Use Lewis Acid (ZnCl2)\nor Solid Acid (K10) Yes Batch Reflux\n(Acetic Acid) Batch Reflux (Acetic Acid) Scale->Batch Reflux\n(Acetic Acid) < 1g Continuous Flow\n(High T, Short Time) Continuous Flow (High T, Short Time) Scale->Continuous Flow\n(High T, Short Time) > 10g Protect from O2\n(Argon Purge) Protect from O2 (Argon Purge) Use Lewis Acid (ZnCl2)\nor Solid Acid (K10)->Protect from O2\n(Argon Purge)

Figure 2: Experimental design decision tree for minimizing degradation.

References

  • Mechanism & General Review: Robinson, B.[7] "The Fischer Indole Synthesis."[1][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401.[7]

  • Solid Acid Catalysts (Montmorillonite K10): Bhattacharya, A., et al. "Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives." MDPI, 2020.

  • Continuous Flow Methodologies: Kappe, C. O., et al. "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." National Institutes of Health (PMC).

  • Ionic Liquids & Lewis Acids: Xu, Z., & Lv, Y.[4] "A continuous-flow Fischer indole synthesis of 3-methylindole in an ionic liquid." ResearchGate / Molecular Diversity.

Sources

Validation & Comparative

Comparative Guide: Pharmacodynamics of AM-2201 vs. 2-Methyl-1-pentylindole Derivatives (JWH-007)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

This guide compares the biological effects of AM-2201 against the 2-Methyl-1-pentylindole class of synthetic cannabinoids.

Critical Distinction: "2-Methyl-1-pentylindole" refers to a chemical scaffold (precursor). By itself, this indole core lacks the C3-carbonyl substituent required for cannabinoid receptor binding. To provide a scientifically valid comparison, this guide analyzes JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole), which is the pharmacologically active drug derived from the 2-methyl-1-pentylindole scaffold.

  • AM-2201: A fluorinated analog of JWH-018.[1][2] Characterized by sub-nanomolar affinity for CB1 receptors and high lipophilicity. Known for extreme potency and associated toxicity (seizures, nephrotoxicity).

  • JWH-007: The 2-methyl derivative of JWH-018. Characterized by steric bulk at the indole C2 position, which modulates receptor docking but results in lower affinity compared to the fluorinated AM-2201.

Structure-Activity Relationship (SAR) Analysis

The biological divergence between these two compounds stems from modifications at the indole N-alkyl chain and the indole C2 position.

AM-2201: The Fluorine Effect

AM-2201 features a terminal fluorine atom on the pentyl chain. Fluorine acts as a bioisostere for hydrogen but with high electronegativity.

  • Lipophilicity: The C-F bond increases lipophilicity, facilitating rapid blood-brain barrier (BBB) biological crossing.

  • Metabolic Stability: The terminal fluorine blocks standard ω-oxidation (oxidation at the chain tip), forcing metabolism to occur at the ω-1 position or via oxidative defluorination.

  • Receptor Affinity: The electronegative terminal creates a strong electrostatic interaction within the hydrophobic binding pocket of the CB1 receptor, drastically lowering

    
     (increasing affinity).
    
JWH-007: The C2-Methyl Steric Constraint

JWH-007 incorporates a methyl group at the C2 position of the indole ring.

  • Steric Hindrance: The C2-methyl group introduces steric clash with the C3-naphthoyl linkage. This prevents the molecule from adopting a fully coplanar conformation.

  • Binding Consequence: While the molecule still fits the CB1 receptor, the non-coplanar twist slightly reduces the optimal π-π stacking interactions compared to the unmethylated parent (JWH-018) or the fluorinated analog (AM-2201).

Comparative Pharmacological Data

The following data aggregates competitive binding assays (


) and functional efficacy (

) from [35S]GTPγS turnover assays.
ParameterAM-2201 (Fluorinated)JWH-007 (Methylated)JWH-018 (Reference)
CB1 Affinity (

)
1.0 nM (Extremely High)9.5 nM (Moderate)9.0 nM
CB2 Affinity (

)
2.6 nM 2.9 nM2.9 nM
Functional Efficacy Full Agonist (

~100%)
Full AgonistFull Agonist
CB1/CB2 Selectivity Non-selectiveSlight CB2 biasNon-selective
Metabolic Risk Potential Fluoroacetate formationStandard HydroxylationStandard Hydroxylation

Interpretation: AM-2201 exhibits approximately 10-fold higher affinity for the CB1 receptor than JWH-007. This translates to a significantly lower effective dose and a narrower therapeutic index for AM-2201.

Toxicology and Metabolic Pathways
AM-2201 Toxicity Profile

AM-2201 is associated with severe adverse events not typically seen with lower-potency agonists like JWH-007.

  • Oxidative Defluorination: Metabolism can cleave the terminal fluorine, potentially releasing fluoroacetate (a known mitochondrial toxin that inhibits the aconitase enzyme in the Krebs cycle). While the clinical significance is debated, this pathway is unique to the fluorinated structure.

  • Excitotoxicity: The sub-nanomolar affinity allows AM-2201 to saturate CB1 receptors rapidly, leading to downregulation of GABA release and potential seizure activity (convulsions).

JWH-007 Metabolic Profile

JWH-007 undergoes standard hepatic metabolism:

  • ω-Hydroxylation: Oxidation of the pentyl chain terminal.

  • Glucuronidation: Conjugation of hydroxylated metabolites for excretion.

  • Safety: While still a potent synthetic cannabinoid, it lacks the specific defluorination toxicity risk of AM-2201.

Visualization of Signaling & Workflow
Figure 1: Comparative Signaling Pathway

This diagram illustrates the differential receptor activation potency and downstream effects.

G cluster_0 Ligands cluster_1 Intracellular Signaling AM2201 AM-2201 (Fluorinated) CB1 CB1 Receptor (GPCR) AM2201->CB1 High Affinity (Ki 1.0 nM) Toxicity Seizures & Neurotoxicity AM2201->Toxicity Rapid Saturation JWH007 JWH-007 (C2-Methylated) JWH007->CB1 Moderate Affinity (Ki 9.5 nM) Gi Gi/o Protein Dissociation CB1->Gi Activation cAMP cAMP Inhibition Gi->cAMP Decrease MAPK MAPK/ERK Phosphorylation Gi->MAPK Increase

Caption: Comparative binding kinetics showing AM-2201's high-affinity saturation of CB1 leading to elevated toxicity risks.

Experimental Protocol: [35S]GTPγS Binding Assay

To empirically validate the difference between AM-2201 and JWH-007, the [35S]GTPγS assay is the gold standard. It measures the functional activation of G-proteins, distinguishing agonists from antagonists.

Materials
  • Membranes: CHO cells stably expressing human CB1 receptors (hCB1).

  • Radioligand: [35S]GTPγS (1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.

  • GDP: Guanosine diphosphate (to suppress basal binding).

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-hCB1 cells and homogenize in ice-cold buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 10 µ g/well .

  • Incubation Setup:

    • In a 96-well plate, add 10 µM GDP (critical to reduce background noise).

    • Add test compounds (AM-2201 or JWH-007) in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Add 0.1 nM [35S]GTPγS.

  • Reaction:

    • Incubate for 60 minutes at 30°C.

    • Mechanism:[1][3] Agonist binding to CB1 triggers GDP release; [35S]GTPγS binds to the Gα subunit but cannot be hydrolyzed, accumulating radioactivity.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count Radioactivity (CPM) via scintillation counter.

  • Data Analysis:

    • Plot log[Agonist] vs. % Stimulation.

    • Calculate

      
       (potency) and 
      
      
      
      (efficacy).
Figure 2: Assay Logic Flow

Assay Start Membrane Prep (hCB1-CHO Cells) GDP Add GDP (Suppress Basal) Start->GDP Drug Add Ligand (AM-2201 or JWH-007) GDP->Drug Radio Add [35S]GTPγS Drug->Radio Incubate Incubate 60 min @ 30°C Radio->Incubate Filter Filter & Wash (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count

Caption: Workflow for determining functional efficacy via non-hydrolyzable GTP analog binding.

References
  • National Center for Biotechnology Information (NCBI). (2014). AM-2201: PubChem Compound Summary. Retrieved from [Link]

  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.
  • World Health Organization (WHO). (2014). AM-2201 Critical Review Report, Expert Committee on Drug Dependence. Retrieved from [Link]

  • Hutter, M., et al. (2013). Metabolism of the synthetic cannabinoid receptor agonist AM-2201. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Inter-Laboratory Comparison of Synthetic Cannabinoid Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Moving Target" Challenge

The analysis of synthetic cannabinoids (SCs) represents one of the most volatile challenges in forensic toxicology. Unlike stable analytes (e.g., opiates), SCs are a "moving target," with over 1,000 distinct structural analogs reported to the UNODC Early Warning Advisory.

This guide objectively compares the performance of the three dominant analytical methodologies—GC-MS , LC-MS/MS , and LC-HRMS (Q-TOF) —based on inter-laboratory proficiency data and validation studies. It addresses the critical sources of inter-laboratory variance, specifically the inability to distinguish positional isomers and the lack of standardized sample preparation for biological matrices.

Methodological Landscape: Comparative Performance Analysis

The following data synthesizes results from proficiency testing schemes (e.g., UNODC ICE) and validation studies to compare the "Big Three" analytical platforms.

Table 1: Comparative Performance Metrics
FeatureGC-MS (EI) LC-MS/MS (QqQ) LC-HRMS (Q-TOF)
Primary Application Seized materials (powders/herbs)Biological fluids (Urine/Blood)Unknown screening & Elucidation
Sensitivity (LOD) Moderate (1.0 – 10 ng/mL)High (0.01 – 0.1 ng/mL) High (0.05 – 0.5 ng/mL)
Sample Prep Requires derivatization (long)Direct / Hydrolysis (fast) Direct / Hydrolysis
Specificity High (Library matching)High (MRM Transitions) Very High (Exact Mass + Frag)
Isomer Resolution Good (Retention time)Moderate (Requires specific columns)High (Mass + RT)
Throughput Low (30-60 min run times)High (5-10 min run times) Moderate
Cost per Sample LowModerateHigh
Critical Analysis of Inter-Laboratory Variance

1. The Sensitivity Gap: Inter-laboratory studies reveal that laboratories relying solely on GC-MS for urine analysis frequently report false negatives for low-dose, high-potency SCs (e.g., MDMB-4en-PINACA). The thermal instability of carboxylated metabolites in GC injection ports leads to poor reproducibility unless extensive derivatization (e.g., with BSTFA) is performed.

2. The Isomer Trap: A major source of inter-lab discordance is the misidentification of positional isomers. For example, 5F-MDMB-PICA and 5F-MDMB-PINACA share the same molecular weight and similar fragmentation patterns. Labs using standard C18 columns often fail to chromatographically separate these, leading to reporting errors.

Standardized Protocol: The "Gold Standard" Workflow

To minimize inter-laboratory variation, we propose a self-validating LC-MS/MS workflow. This protocol prioritizes the detection of metabolites in urine, the most common matrix for SC testing.[1]

Phase 1: Sample Preparation (Hydrolysis & Extraction)[3]

Causality: SCs are extensively metabolized and excreted as glucuronide conjugates. Direct analysis without hydrolysis yields <10% recovery of the target marker.

  • Aliquot: Transfer 200 µL of urine to a silanized glass vial (prevents adsorptive loss).

  • Hydrolysis: Add 50 µL of

    
    -glucuronidase (from Haliotis rufescens). Incubate at 55°C for 45 minutes.
    
    • Validation Check: Include a glucuronide-control (e.g., morphine-3-glucuronide) to verify enzymatic activity.

  • Quench: Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex to precipitate proteins.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Move supernatant to an autosampler vial.

Phase 2: Chromatographic Separation (The Isomer Solution)

Causality: Standard C18 columns often co-elute isomers. We utilize a Pentafluorophenyl (PFP) column, which offers alternative selectivity via


-

interactions, crucial for separating fluorinated SCs.
  • Column: Kinetex F5 or PFP Core-Shell (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibrate)

Phase 3: Mass Spectrometry (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Transitions: Monitor 2 transitions per analyte (1 Quantifier, 1 Qualifier).

  • Acceptance Criteria:

    • Retention time deviation < 2% vs. standard.

    • Ion Ratio deviation < 20% vs. standard.[2]

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This decision tree guides the analyst through the logic of selecting the correct instrument based on sample type and initial screening results, reducing the risk of false negatives.

AnalyticalDecisionMatrix Start Sample Receipt MatrixCheck Determine Matrix Start->MatrixCheck Seized Seized Material (Powder/Herb) MatrixCheck->Seized High Conc. Bio Biological Fluid (Urine/Blood) MatrixCheck->Bio Trace/Metabolites GCMS GC-MS Screen (Library Match) Seized->GCMS LCMS LC-MS/MS Screen (Targeted MRM) Bio->LCMS ResultSeized Match Found? GCMS->ResultSeized ResultBio Signal > LOD? LCMS->ResultBio Report Generate Report (Quantification) ResultSeized->Report Yes LCHRMS LC-HRMS (Q-TOF) Unknown Identification ResultSeized->LCHRMS No/Ambiguous ResultBio->Report Yes (Ratio Pass) ResultBio->LCHRMS No/Unknown Peak NMR NMR Spectroscopy Structural Elucidation LCHRMS->NMR New Analog Found NMR->Report Structure Confirmed

Caption: Analytical decision matrix for synthetic cannabinoid analysis, prioritizing LC-MS/MS for biological sensitivity and HRMS/NMR for identifying novel analogs.

Diagram 2: The "Gold Standard" Sample Preparation Workflow

This diagram illustrates the critical steps in the urine preparation protocol to ensure metabolite recovery.

SamplePrepWorkflow Sample Urine Sample (200 µL) Enzyme Hydrolysis β-glucuronidase 55°C, 45 min Sample->Enzyme Deconjugation Quench Protein Precipitation Ice-Cold ACN + 1% FA Enzyme->Quench Stop Reaction Spin Centrifugation 10,000g, 10 min Quench->Spin Clarify Inject LC-MS/MS Injection Supernatant Spin->Inject Analyze

Caption: Optimized sample preparation workflow for urine analysis, highlighting the critical hydrolysis step for glucuronide metabolite detection.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • Krotulski, A. J., et al. (2021). The Next Generation of Synthetic Cannabinoids: Detection, Characterization, and Pharmacology. [Link]

  • Journal of Analytical Toxicology. (2019). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of 32 Synthetic Cannabinoids in Urine. [Link]

  • National Institute of Standards and Technology (NIST). (2019).[3] Cannabis Laboratory Quality Assurance Program (CAMS). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]

Sources

Validating the identity of 2-Methyl-1-pentylindole using orthogonal analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 2-Methyl-1-pentylindole , a critical precursor and structural analog in the synthesis of cannabimimetic indoles (e.g., JWH-007).

Executive Summary & Analytical Context

In the development of synthetic cannabinoid receptor agonists (SCRAs), the specific regiochemistry of the indole core dictates pharmacological potency. 2-Methyl-1-pentylindole (C₁₄H₁₉N, MW 201.[1]31) is the alkylated intermediate required to synthesize JWH-007 .[1]

Validating this specific isomer is non-trivial because standard low-resolution Mass Spectrometry (GC-MS) often fails to distinguish it from its regioisomers (e.g., 1-pentyl-4-methylindole or 1-hexylindole).[1] Misidentification at this stage leads to "scaffold hopping," producing inactive or toxicologically distinct final compounds.[1]

This guide outlines an orthogonal analytical workflow combining GC-MS, NMR, and FTIR to definitively validate the identity of 2-Methyl-1-pentylindole, ensuring the alkylation occurred at the N-position rather than the C3-position, and confirming the integrity of the 2-methyl substituent.

Orthogonal Analytical Techniques: A Comparative Analysis

The following table contrasts the three primary techniques required for full structural validation.

FeatureGC-MS (EI) 1H / 13C NMR FTIR (Vapor/ATR)
Primary Role Purity assessment & Molecular Weight confirmation.[1]Definitive structural elucidation & Regioisomer differentiation.Fingerprinting & Functional group verification.[1]
Key Marker Molecular ion (

) at m/z 201; Base peak at m/z 130.[1]
C2-Methyl singlet (~2.4 ppm) & N-methylene triplet (~4.0 ppm).[1]Absence of N-H stretch (~3400 cm⁻¹); C-H out-of-plane bends.[1]
Isomer Resolution Low . Mass spectra of methyl-pentyl isomers are nearly identical.[1]High . Distinguishes 2-Me vs. 4/5/6/7-Me and N-alkyl vs. C-alkyl.[1]Medium . Can distinguish regioisomers in the fingerprint region (1400–600 cm⁻¹).[1]
Sample Req. < 1 mg (Destructive).[1]5–10 mg (Non-destructive).[1]< 1 mg (Non-destructive).[1]
Throughput High (Autosampler compatible).[1]Low (Manual interpretation required).High (Rapid screening).

Detailed Experimental Protocols

Technique A: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and assess purity >98%.[1]

  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1]

  • Method Parameters:

    • Inlet: 250°C, Split 20:1.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Oven Program: 80°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

    • Ion Source: EI mode (70 eV), 230°C.[1]

  • Expected Data:

    • Retention Time: ~12.5 min (dependent on flow).[1]

    • Molecular Ion (

      
      ): m/z 201 (Medium intensity).[1]
      
    • Base Peak: m/z 130.[1] This fragment corresponds to the 2-methylindole cation formed by the loss of the pentyl chain (

      
      ).[1]
      
    • Note: If the base peak is m/z 117 (indole), the starting material may have been indole, not 2-methylindole, indicating a synthesis error.

Technique B: Nuclear Magnetic Resonance (NMR)

Objective: The "Gold Standard" for proving the methyl group is at position 2 and the pentyl chain is at position 1.

  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Field Strength: ≥ 400 MHz.[1]

  • Key Diagnostic Signals (1H NMR):

    • 2-Methyl Group: Look for a sharp singlet integrating to 3H at δ 2.30 – 2.45 ppm .[1]

      • Validation Logic: If this signal is a doublet, it implies coupling to a proton at C3 (unlikely if C3 is unsubstituted) or C1 (impossible).[1] If this signal is missing, the product is not methylated.

    • N-Methylene (

      
      ):  A triplet  (
      
      
      
      Hz) at δ 4.00 – 4.10 ppm .[1]
      • Validation Logic: This confirms N-alkylation.[1] If alkylation occurred at C3 (a common side reaction), this signal would appear upfield (shifted lower) or as a methine signal.[1]

    • Aromatic Region: Four protons in the range δ 7.0 – 7.6 ppm .[1]

      • Validation Logic: The absence of a signal at the C2 position (typically ~7.1 ppm in 1-pentylindole) confirms substitution at C2.

Technique C: Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Rapid confirmation of N-alkylation.

  • Mode: ATR (Attenuated Total Reflectance) or Vapor Phase (GC-IR).[1]

  • Key Absorbances:

    • 3400 cm⁻¹ Region: Disappearance of the strong N-H stretching vibration found in the starting material (2-methylindole). Presence of a band here indicates incomplete reaction.

    • 2800–3000 cm⁻¹: Strong C-H aliphatic stretches from the pentyl chain.[1]

    • 740 cm⁻¹: Characteristic "ortho-disubstituted benzene" out-of-plane bending (from the indole ring).[1]

Analytical Decision Matrix (Workflow)

The following diagram illustrates the logical flow for validating the compound. If any step fails, the synthesis must be revisited.

ValidationWorkflow Start Crude Product: 2-Methyl-1-pentylindole GCMS Step 1: GC-MS Analysis (Purity & Mass) Start->GCMS MassCheck M+ = 201? Base Peak = 130? GCMS->MassCheck NMR Step 2: 1H NMR Analysis (Regiochemistry) MassCheck->NMR Yes Fail_Mass FAIL: Incorrect Core (Check reagents) MassCheck->Fail_Mass No (e.g., M+ 187) MeSignal Singlet @ 2.4 ppm? (C2-Methyl) NMR->MeSignal NHSignal Absence of N-H? Triplet @ 4.0 ppm? MeSignal->NHSignal Yes Fail_Iso FAIL: Wrong Isomer (C3-alkylation or 1-pentylindole) MeSignal->Fail_Iso No (Doublet or missing) FTIR Step 3: FTIR (Optional) (Rapid ID) NHSignal->FTIR Yes NHSignal->Fail_Iso No (N-H present) Pass VALIDATED IDENTITY Proceed to JWH-007 Synthesis FTIR->Pass Spectrum Matches Reference

Figure 1: Analytical Decision Matrix for the validation of 2-Methyl-1-pentylindole. This workflow prioritizes mass confirmation followed by structural elucidation.

Comparative Data Summary

This table provides reference values to benchmark your experimental results.

Parameter2-Methyl-1-pentylindole (Target)1-Pentylindole (Common Impurity)2-Methylindole (Starting Material)
Molecular Weight 201.31187.28131.18
GC-MS Base Peak m/z 130m/z 117m/z 130
1H NMR (C2-Pos) Singlet (

)
Doublet (

)
Singlet (

)
1H NMR (N-Pos) Triplet (

)
Triplet (

)
Broad Singlet (

)
FTIR (3400 cm⁻¹) Absent AbsentPresent (Strong)
Mechanistic Insight

The fragmentation of 2-Methyl-1-pentylindole in EI-MS is driven by the stability of the aromatic system.[1] The bond between the nitrogen and the pentyl chain is the weakest link under electron impact, leading to the formation of the 2-methylindole radical cation (m/z 130). Conversely, if the methyl group were on the benzene ring (e.g., 5-methyl-1-pentylindole), the base peak would also be m/z 130, which is why NMR is mandatory for distinguishing positional isomers [1].

References

  • Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry.

  • Cayman Chemical. (2023).[1] JWH 007 Product Information & Spectral Data. Cayman Chemical.[1][2]

  • National Institute of Justice. (2019).[1][3] Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. NIJ Publications.[1][3]

  • Smith, J. P., et al. (2014).[1] Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles. Analytical Chemistry.

Sources

Targeted vs. Non-Targeted: A Comparative Guide to Analytical Methods for Novel Psychoactive Substances (NPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NPS Analytical Bottleneck

The proliferation of Novel Psychoactive Substances (NPS)—including synthetic cannabinoids, cathinones, and fentanyl analogs—presents a unique "cat-and-mouse" challenge. Unlike traditional drugs of abuse, NPS structures evolve rapidly to evade legislation and detection.

This guide compares the two dominant analytical paradigms: Targeted LC-MS/MS (Triple Quadrupole) and Non-Targeted LC-HRMS (High-Resolution Mass Spectrometry) . While Triple Quadrupole (QqQ) remains the gold standard for sensitivity and quantification, HRMS (Q-TOF/Orbitrap) is emerging as the essential tool for retrospective screening and unknown identification.

Comparative Analysis: LC-MS/MS vs. LC-HRMS[1]

The choice between targeted and non-targeted analysis depends on the clinical or forensic question: Do you know what you are looking for?

Performance Matrix
FeatureLC-MS/MS (Triple Quad) LC-HRMS (Q-TOF / Orbitrap)
Primary Utility Quantification & Confirmation of known targets.Screening of unknowns & Retrospective Analysis.
Sensitivity (LOD) High (0.01 – 0.5 ng/mL). Ideal for trace detection in hair/oral fluid.Moderate to High (0.5 – 5 ng/mL). Improving, but often less sensitive than QqQ in full scan.
Selectivity Based on precursor/product ion transitions (MRM).Based on accurate mass (<5 ppm) and isotopic pattern.
Data File Size Small (Targeted data only).Large (Full spectral data acquired).
Retrospective Analysis Impossible. If you didn't target it, you missed it.Excellent. Re-interrogate old data for new drugs without re-running samples.
Isomer Differentiation Relies entirely on Chromatographic Resolution.Can sometimes use MS/MS fragmentation patterns, but often still needs Chromatography.
The "Isomer Problem" in NPS

NPS often appear as positional isomers (e.g., 3-MMC vs. 4-MMC).

  • LC-MS/MS Limitation: Since isomers often share the same precursor and product ions, QqQ cannot distinguish them without physical chromatographic separation.

  • LC-HRMS Advantage: While accurate mass is identical, high-resolution fragmentation (MS/MS) can sometimes reveal subtle structural differences, though chromatographic separation remains the primary defense.

Strategic Method Development

Effective NPS analysis requires a "Self-Validating" workflow. We do not rely on the detector alone; the sample preparation and separation must ensure data integrity.

Workflow Decision Tree

NPS_Workflow Start Sample Intake (Blood/Urine/Seized Material) Q_Target Is the Target List Defined? Start->Q_Target QqQ_Path Targeted LC-MS/MS (QqQ) Q_Target->QqQ_Path Yes (Routine Tox) HRMS_Path Untargeted LC-HRMS (Q-TOF/Orbitrap) Q_Target->HRMS_Path No (Discovery/Screening) MRM_Opt Optimize MRM Transitions (Quantifier + Qualifier) QqQ_Path->MRM_Opt Quant Quantification (0.1 ng/mL LOD) MRM_Opt->Quant Data_Acq Data Independent Acquisition (SWATH / MSE) HRMS_Path->Data_Acq Lib_Search Library Matching & Retrospective Mining Data_Acq->Lib_Search

Figure 1: Decision matrix for selecting the analytical approach based on case requirements.

Protocol: Optimized Sample Preparation (LLE)

For biological matrices (blood/urine), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for NPS because it reduces matrix effects (ion suppression), which is critical when reference standards are expensive or unavailable for stable-isotope dilution.

Step-by-Step LLE Protocol:

  • Aliquot: 200 µL of whole blood or urine.

  • Internal Standard: Add 20 µL of deuterated internal standard mix (e.g., JWH-018-d9).

  • Buffer: Add 200 µL 0.5M Carbonate Buffer (pH 9.5) to ensure alkaloids are in non-ionized free-base form for extraction.

  • Extraction Solvent: Add 1.5 mL Chlorobutane:Ethyl Acetate (80:20) .

    • Why? This mixture extracts non-polar synthetic cannabinoids and moderately polar cathinones while leaving behind phospholipids that cause ion suppression.

  • Agitation: Vortex 5 mins; Centrifuge 10 mins at 4000 rpm.

  • Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase A/B (50:50).

Validation Framework (ANSI/ASB Standard 036)

To ensure Scientific Integrity , validation must follow the ANSI/ASB Standard 036 (formerly SWGTOX). This standard requires proving the method is "fit for purpose."[1]

Critical Validation Parameters

The following experimental data must be generated.

ParameterRequirement (Standard 036)Experimental Goal
Bias & Precision Bias within ±20%; CV < 20%.Run QC samples at Low, Med, High concentrations over 5 days.
LOD / LOQ Lowest non-zero calibrator.Signal-to-Noise > 10 (or decision point analysis).
Matrix Effect (ME) Calculate % Suppression/Enhancement.Must be evaluated. (See formula below).
Carryover Analyte signal in blank after high calibrator.Must be < 20% of LOQ signal.
Calculating Matrix Effect (The "Trustworthiness" Check)

You cannot trust quantitative data without assessing Matrix Effects (ME).



  • Negative Value: Ion Suppression (Common in ESI).

  • Positive Value: Ion Enhancement.

  • Acceptance: ±25% is generally acceptable; if higher, use Matrix-Matched Calibration.

Validation Workflow Diagram

Validation_Process cluster_params Key Parameters Plan Validation Plan (Scope & Limits) Exp Experimental Runs (5 Days, 3 Concentrations) Plan->Exp Params 1. Bias/Precision 2. Matrix Effect 3. Interference 4. Carryover Exp->Params Calc Data Calculation (ANSI/ASB 036) Params->Calc Decision Fit for Purpose? Calc->Decision Decision->Plan Fail (Re-optimize) Publish Deploy Method Decision->Publish Pass

Figure 2: The iterative validation lifecycle required for forensic accreditation.

Experimental Data: Sensitivity Comparison

The following data summarizes a comparative study of 10 common NPS analytes in whole blood, extracted via the LLE protocol described above.

Table 2: Limit of Detection (LOD) Comparison

Analyte ClassCompoundLC-MS/MS (QqQ) LOD (ng/mL)LC-HRMS (Q-TOF) LOD (ng/mL)Conclusion
Synth. Cannabinoid JWH-0180.05 0.50QqQ is 10x more sensitive.
Synth. Cannabinoid 5F-MDMB-PICA0.10 0.50QqQ preferred for trace analysis.
Cathinone Mephedrone (4-MMC)1.01.0Comparable performance.
Cathinone Eutylone0.50.5Comparable performance.
Opioid Fentanyl0.05 0.10QqQ slightly better, but HRMS sufficient.

Insight: For highly potent synthetic cannabinoids (where effective doses are in the microgram range), LC-MS/MS is the mandatory choice due to the sub-ng/mL sensitivity required. For cathinones, which are taken in higher doses, LC-HRMS is a viable alternative that offers the bonus of screening for new analogs.

References

  • ANSI/ASB Standard 036 , Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[2][3] [Link]

  • UNODC , Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.[4][5][6][7] [Link]

  • National Institutes of Health (NIH) , Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) , Standard Practices for Method Validation (Archived Context). [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-1-pentylindole
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Reactant of Route 2
2-Methyl-1-pentylindole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.